Jervinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
469-60-3 |
|---|---|
Molecular Formula |
C27H37NO3 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,5,6,6a,6b,7,8,11a-octahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3,11-dione |
InChI |
InChI=1S/C27H37NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h12,14,16,19-21,23-24,28H,5-11,13H2,1-4H3/t14-,16+,19-,20-,21+,23+,24-,26-,27-/m0/s1 |
InChI Key |
KLTPAUQDYRELPI-WKWNSBFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5C(=O)C4=C3C)C)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5C(=O)C4=C3C)C)C)NC1 |
Origin of Product |
United States |
Foundational & Exploratory
Jervinone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervinone, a naturally occurring steroidal alkaloid, has demonstrated significant potential as an anti-cancer agent. Its primary mechanism of action involves the potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is frequently dysregulated in various malignancies. By directly targeting the Smoothened (SMO) receptor, this compound effectively abrogates downstream signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells. Furthermore, emerging evidence suggests that this compound's anti-neoplastic effects may be augmented through the modulation of other critical cellular pathways, including the PI3K/AKT/mTOR and MAPK signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound exerts its primary anti-tumor effects by acting as an antagonist of the Hedgehog signaling pathway.[1][2] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G-protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound directly binds to the seven-transmembrane domain of SMO, effectively preventing its conformational change and subsequent activation, even in the presence of Hh ligands. This blockade of SMO leads to the suppression of GLI transcription factor activity and a downregulation of Hh target genes.[2]
Downstream Effects of Hedgehog Pathway Inhibition
The inhibition of the Hedgehog pathway by this compound triggers a cascade of events within cancer cells, primarily leading to:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at different phases depending on the cancer type. In nasopharyngeal carcinoma (NPC) cells, it causes a G2/M phase arrest, while in myelodysplastic syndrome (MDS) cells, a G1 phase arrest is observed. This is accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin D1, CDK2, Cdc2, and Cdc25C, and the upregulation of cell cycle inhibitors like p21 and p27.[1]
-
Induction of Apoptosis: By suppressing the pro-survival signals of the Hh pathway, this compound promotes programmed cell death. This is evidenced by an increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.
Modulation of Other Signaling Pathways
Beyond its well-established role as a Hedgehog pathway inhibitor, this compound's mechanism of action appears to involve the modulation of other key signaling networks implicated in cancer progression.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have indicated that this compound treatment can lead to the downregulation of phosphorylated AKT (p-AKT), a key kinase in this pathway. This suggests that this compound may indirectly inhibit the PI3K/AKT/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic effects.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs various cellular processes, including proliferation, differentiation, and apoptosis. Some research suggests that this compound may induce apoptosis through the activation of the p38 MAPK and JNK signaling pathways. This activation can lead to the phosphorylation of downstream targets that promote cell death.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro studies.
Table 1: Inhibitory Concentration of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (Hedgehog Signaling) | 500-700 nM | Various | N/A |
Table 2: Effect of this compound on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells (C666-1)
| Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (0 µM) | 65.4 ± 2.1 | 23.1 ± 1.5 | 11.5 ± 0.9 | [1] |
| This compound (20 µM) | 55.2 ± 1.8 | 18.5 ± 1.2 | 26.3 ± 1.7 | [1] |
| This compound (40 µM) | 48.7 ± 2.5 | 15.3 ± 1.1 | 36.0 ± 2.2 | [1] |
Table 3: Effect of this compound on Apoptosis in Nasopharyngeal Carcinoma Cells (C666-1)
| Treatment (48h) | % Apoptotic Cells | Reference |
| Control (0 µM) | 3.2 ± 0.4 | [1] |
| This compound (20 µM) | 15.8 ± 1.2 | [1] |
| This compound (40 µM) | 28.4 ± 2.1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Cell Culture
-
Cell Lines: Human nasopharyngeal carcinoma cell lines (5-8F and C666-1) and myelodysplastic syndrome cell line (MUTZ-1) are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH) as an internal control.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Visualizations of Signaling Pathways and Workflows
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Caption: this compound induces apoptosis via multiple pathways.
Caption: General workflow for studying this compound's effects.
References
Jervinone: A Technical Guide to its Role as a Modulator of the Hedgehog Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][4][5] Jervinone, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of the Hedgehog signaling cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its role in modulating this crucial pathway.
The Hedgehog Signaling Pathway: A Canonical Overview
The Hedgehog signaling pathway is a conserved signal transduction cascade that plays a pivotal role in embryonic patterning and cell differentiation.[1][6] In mammals, the pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched1 (PTCH1).[7][8] In the absence of an Hh ligand, PTCH1 catalytically inhibits the seven-transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium and keeping the pathway inactive.[6][9] This leads to the proteolytic processing of the GLI family of transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which in turn suppress the transcription of Hh target genes.
Upon binding of an Hh ligand to PTCH1, the inhibition of SMO is relieved.[4] SMO then translocates to the primary cilium, initiating a signaling cascade that culminates in the conversion of GLI proteins into their activator forms.[4] These activated GLI transcription factors then move to the nucleus to induce the expression of Hh target genes, including PTCH1 and GLI1, which are involved in cell proliferation, survival, and differentiation.[8][10][11]
This compound: A Smoothened Antagonist
This compound is a veratrum alkaloid that has been identified as an inhibitor of the Hedgehog signaling pathway.[12] Its mechanism of action is analogous to that of the well-characterized Hh pathway inhibitor, cyclopamine.[12][13] this compound exerts its inhibitory effects by directly interacting with and antagonizing Smoothened (SMO).[13] By binding to SMO, this compound prevents its activation and subsequent downstream signaling, effectively blocking the transcriptional activation of GLI target genes, even in the presence of Hh ligands.
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound and its related compound, jervine, on the Hedgehog signaling pathway has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Parameter | Value | Cell Line/Assay Condition |
| Jervine | IC50 | 500-700 nM | Hedgehog Signaling Inhibition |
Table 1: Summary of quantitative data for Jervine's inhibitory activity on the Hedgehog pathway.[13]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the Hedgehog signaling pathway.
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.
Objective: To determine the dose-dependent inhibition of Hedgehog pathway activation by this compound.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter.[14][15]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 0.5% FBS.[16]
-
Sonic Hedgehog conditioned medium (Shh-CM) or a Smoothened agonist like SAG.[14][15]
-
This compound stock solution (in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Gli-luciferase reporter NIH-3T3 cells into 96-well plates at a density of 20,000-30,000 cells per well in 100 µl of DMEM with 10% FBS.[16][17] Incubate for 16-24 hours at 37°C in a 5% CO2 incubator until confluent.[16][17]
-
Serum Starvation and Treatment: Carefully remove the growth medium and replace it with 100 µl of DMEM containing 0.5% FBS.[16]
-
Prepare serial dilutions of this compound in the 0.5% FBS medium. Also, prepare the pathway activator (e.g., 0.5 µg/ml Shh-conditioned medium).[16]
-
Add the this compound dilutions to the "Test" wells. Add the activator to both "Test" and "Positive Control" wells. Add medium with vehicle (DMSO) to "Negative Control" wells.[17]
-
Incubation: Incubate the plate for 24 to 30 hours at 37°C in a 5% CO2 incubator.[17]
-
Cell Lysis: Remove the medium and lyse the cells by adding 25 µL of Passive Lysis Buffer per well.[14]
-
Luminescence Measurement: Transfer 5 µL of the cell lysate to a luminometer-compatible plate.[14] Measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is calculated relative to the positive control (activator only).
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
Objective: To determine if the inhibitory effects of this compound on the Hedgehog pathway are due to general cytotoxicity.
Materials:
-
Target cells (e.g., MUTZ-1, a myelodysplastic syndrome cell line).[18]
-
Cell culture medium (e.g., Eagle's basal medium with 10% FBS).[13]
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[20][21]
-
96-well tissue culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.[13] Incubate for 24 hours.
-
Treatment: Add various concentrations of this compound to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).[13][22]
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/ml.[20][21] Incubate for 1-4 hours at 37°C.[20][21]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[20][21] Mix thoroughly.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Cell viability is expressed as a percentage of the viability of the untreated control cells.
Objective: To demonstrate a physical interaction between this compound and Smoothened.
Materials:
-
Cells overexpressing Smoothened.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody against Smoothened.
-
Isotype control IgG.
-
Protein A/G agarose beads.[23]
-
Wash buffer (e.g., ice-cold cell lysis buffer).
-
Elution buffer (e.g., 2X SDS sample buffer).[24]
-
This compound.
Procedure:
-
Cell Lysate Preparation: Culture and harvest cells. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing (Optional): Add protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[23][24] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Smoothened antibody to the pre-cleared lysate and incubate with gentle rocking for 2-4 hours or overnight at 4°C.[24] In a parallel tube, use an isotype control IgG as a negative control.[24]
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[24]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[24]
-
Elution: After the final wash, add elution buffer to the beads and boil for 5 minutes to release the protein complexes.[24]
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody that can detect this compound (if a tagged version is used) or by mass spectrometry.
This technique is used to measure the changes in the expression levels of Hedgehog target genes following treatment with this compound.
Objective: To quantify the effect of this compound on the mRNA levels of Hh pathway components and target genes like Smo, Gli1, BCL2, and CyclinD1.[18]
Materials:
-
Cells treated with this compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (Smo, Gli1, etc.) and a housekeeping gene (e.g., GAPDH).
-
RT-qPCR instrument.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and relative to the untreated control.[25]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the Hedgehog signaling pathway and key experimental workflows.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.
Caption: Experimental workflow for a Hedgehog pathway luciferase reporter assay.
Caption: Experimental workflow for an MTT-based cell viability assay.
Caption: Generalized workflow for a co-immunoprecipitation experiment.
Conclusion and Future Directions
This compound is a potent inhibitor of the Hedgehog signaling pathway that acts through the direct antagonism of Smoothened.[13] Its ability to block Hh signaling makes it a valuable tool for studying the pathway's role in both normal physiology and disease states. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential Hh pathway modulators. Further research into the specific binding site of this compound on Smoothened and its efficacy in preclinical cancer models could pave the way for the development of novel therapeutics targeting Hh-driven malignancies.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of GLI1 gene activation by Patched1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Smoothened as a G-protein-coupled receptor for Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hedgehog Signaling: Implications in Cancers and Viral Infections [mdpi.com]
- 11. Hedgehog Signaling, a Critical Pathway Governing the Development and Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. selleckchem.com [selleckchem.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mesgenbio.com [mesgenbio.com]
- 22. jrmds.in [jrmds.in]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. protocol.everlab.net [protocol.everlab.net]
- 25. researchgate.net [researchgate.net]
Biological Synthesis of Jervinone from Jervine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervinone, a derivative of the steroidal alkaloid Jervine, holds significant interest for its potential pharmacological applications. This technical guide provides an in-depth overview of the biological synthesis of this compound from Jervine, focusing on the microbial transformation facilitated by the fungus Cunninghamella elegans. The document outlines the detailed experimental protocols for the fermentation, extraction, and purification of this compound, supported by quantitative data and visualizations of the process workflow and underlying biochemical transformations. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and biotechnology, enabling the replication and further optimization of this biotransformation process.
Introduction
Jervine is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is a known teratogen that inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. This mechanism of action has made Jervine and its derivatives, such as this compound, attractive candidates for investigation in cancer therapy. The biological synthesis of this compound from Jervine offers a promising alternative to complex chemical synthesis routes, potentially providing a more stereoselective and environmentally benign production method.
The microbial transformation of Jervine to this compound is effectively carried out by the fungus Cunninghamella elegans ATCC 9245.[1] This process involves the specific oxidation of the C-3 hydroxyl group of Jervine to a ketone, yielding this compound. This guide details the established methodology for this bioconversion.
Biotransformation Pathway
The biological conversion of Jervine to this compound is a direct oxidation reaction. The enzyme systems within Cunninghamella elegans, likely cytochrome P450 monooxygenases, catalyze the conversion of the secondary alcohol at the C-3 position of the Jervine molecule into a ketone. This transformation results in the formation of (-)-Jervinone. A minor side product, 3-epi-jervine, has also been observed, suggesting a competing epimerization reaction can occur.[1]
References
Jervinone: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Jervinone, a C-nor-D-homosteroidal alkaloid. It details its natural origins, methodologies for its isolation and purification, and its significant role as an inhibitor of the Hedgehog signaling pathway.
Natural Sources of this compound
This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus. It is also produced as a major metabolite through the biotransformation of a related, more abundant alkaloid, jervine.
-
Direct Botanical Source : The primary botanical source of (+)-Jervinone is the rhizomes of Veratrum album (White False Hellebore), a plant species belonging to the Melanthiaceae family.
-
Biotransformation Source : (-)-Jervinone is produced as the major metabolite from the preparative-scale fermentation of jervine with the fungus Cunninghamella elegans (ATCC 9245)[1][2]. This microbial transformation provides an alternative route to access the compound. Jervine itself is a characteristic and relatively abundant alkaloid in Veratrum album and Veratrum californicum, where its concentration can be around 0.1%[3].
Quantitative Data
Specific yield percentages for this compound from natural extraction or biotransformation are not consistently reported in the available literature. The table below summarizes the concentration of the precursor, jervine, and the qualitative yield of this compound from biotransformation.
| Compound | Source Material | Method | Reported Yield/Concentration |
| Jervine | Veratrum species (general) | Extraction | ~0.1% of dry root/rhizome material |
| This compound | Fermentation Broth of C. elegans | Biotransformation | Described as the "major metabolite" of jervine biotransformation[1][2]. |
| This compound | Rhizomes of Veratrum album | Extraction | Not specified in reviewed literature. |
Isolation and Purification Methods
The isolation of this compound and related Veratrum alkaloids is a multi-step process involving extraction from plant material followed by extensive chromatographic purification. The following protocol is a composite methodology based on established procedures for Veratrum alkaloids.
Experimental Protocol: Isolation from Veratrum album
1. Preparation of Plant Material:
- The rhizomes of Veratrum album are collected, washed, and dried at 40-60°C to a constant weight.
- The dried rhizomes are then pulverized into a fine powder to maximize surface area for solvent extraction.
2. Extraction:
- The powdered plant material (e.g., 5 kg) is subjected to reflux extraction with 60% aqueous ethanol. This process is typically repeated three times, for 1-2 hours each, to ensure exhaustive extraction.
- Alternatively, maceration or Soxhlet extraction with ethanol or methanol, often made basic with ammonium hydroxide (e.g., 98:2 v/v), can be employed. Other solvent systems reported include chloroform, acetone, and NH4OH/benzene mixtures[3].
3. Initial Purification and Enrichment:
- The combined ethanolic extracts are filtered and concentrated under reduced pressure to remove the ethanol.
- The resulting aqueous concentrate is passed through a macroporous adsorption resin column (e.g., AB-8 type).
- The column is first washed with deionized water to remove sugars and other highly polar impurities.
- A subsequent wash with a dilute base solution (e.g., 0.05-0.5% NaOH or KOH) may be used.
- The column is then washed with a low-concentration ethanol gradient (e.g., 10-60%) to remove pigments and other non-target compounds.
- The total alkaloid fraction is eluted from the resin using a high-concentration ethanol gradient (e.g., 70-90%).
4. Chromatographic Separation:
- The enriched alkaloid eluate is concentrated to dryness.
- The residue is then subjected to column chromatography over silica gel or alumina.
- A gradient elution system is employed. A common mobile phase for silica gel consists of a mixture of chloroform and methanol (e.g., starting with 100% CHCl3 and gradually increasing the proportion of MeOH).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
5. Final Purification:
- The combined fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column.
- The purified this compound is obtained by concentrating the respective HPLC fractions.
- Recrystallization from a suitable solvent, such as methanol or acetone, is performed to yield high-purity crystalline this compound.
Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from its botanical source.
Biological Activity and Signaling Pathway
This compound, like its precursor jervine, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and is aberrantly reactivated in several types of human cancers.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated when an Hh ligand (e.g., Sonic Hedgehog, Shh) binds to the 12-pass transmembrane receptor Patched1 (PTCH1). In the absence of a ligand, PTCH1 actively suppresses the activity of Smoothened (SMO), a 7-pass transmembrane protein.
This compound exerts its inhibitory effect by binding directly to the SMO receptor. This action mimics the repressive effect of PTCH1, keeping SMO in an inactive state even in the presence of Hh ligands. The inhibition of SMO prevents the downstream activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, GLI3). Consequently, the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation (e.g., BCL2, CyclinD1), is suppressed. This can lead to cell cycle arrest and apoptosis in cells dependent on Hh signaling[3].
Hedgehog Signaling Pathway Inhibition by this compound
The diagram below illustrates the mechanism of this compound's inhibitory action on the Hedgehog signaling pathway.
References
Chemical structure and properties of Jervinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervinone, a C-nor-D-homosteroidal jerveratrum alkaloid, is a metabolite of the naturally occurring compound jervine. First identified from the fermentation of jervine with the fungus Cunninghamella elegans, this compound presents a unique chemical scaffold that is of significant interest to the scientific community. This technical guide provides a detailed overview of the chemical structure and known properties of this compound, including its physicochemical characteristics and biological profile. The document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Identity
This compound is characterized by a complex, polycyclic structure typical of jerveratrum alkaloids. Its chemical identity is established through its unique molecular formula, weight, and specific identifiers.
Chemical Structure Diagram
The two-dimensional chemical structure of this compound is depicted below. This structure was elucidated primarily through 1D- and 2D-NMR analyses.[1]
References
Jervinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jervinone, a naturally derived steroidal alkaloid. It covers its chemical properties, biological activity, and relevant experimental protocols, aiming to facilitate further research and development.
Core Data Presentation
| Property | Value | Source |
| CAS Number | 469-60-3 | [1][2] |
| Molecular Weight | 423.59 g/mol | [3] |
| Molecular Formula | C₂₇H₃₇NO₃ | [3] |
| Parent Compound | Jervine | [1] |
| Biological Source | Biotransformation of Jervine by Cunninghamella elegans | [1] |
| Proposed Mechanism of Action | Inhibition of the Hedgehog signaling pathway | Inferred from parent compound |
Biological Activity and Mechanism of Action
This compound is a metabolite of the Veratrum alkaloid, jervine. Jervine and other related steroidal alkaloids, such as cyclopamine, are well-documented inhibitors of the Hedgehog (Hh) signaling pathway. The primary molecular target of these inhibitors is the G-protein-coupled receptor Smoothened (SMO).
In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO by PTCH1. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.
Jervine and cyclopamine act as antagonists to SMO, preventing its activation even in the presence of a Hedgehog ligand. This blockade of SMO effectively shuts down the entire downstream signaling cascade. Given that this compound is a direct metabolite of jervine, it is highly probable that it retains the SMO-antagonistic activity of its parent compound, thereby functioning as an inhibitor of the Hedgehog signaling pathway. Aberrant activation of the Hedgehog pathway has been implicated in the development of various cancers, making its inhibitors, like the parent compound of this compound, promising candidates for anti-cancer drug development.
Experimental Protocols
Production of this compound via Biotransformation of Jervine
This protocol outlines the general procedure for the microbial transformation of jervine to this compound using the fungus Cunninghamella elegans.
Materials:
-
Cunninghamella elegans (e.g., ATCC 9245)
-
Sabouraud Dextrose Agar (SDA)
-
Yeast Malt (YM) broth
-
Jervine
-
Dimethylformamide (DMF) or other suitable solvent
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel, solvents)
Methodology:
-
Fungal Culture Preparation:
-
Maintain Cunninghamella elegans on SDA slants.
-
Inoculate a starter culture in YM broth and incubate at 25-28°C with shaking (e.g., 150 rpm) for 2-3 days until a sufficient mycelial mass is obtained.
-
Use this starter culture to inoculate larger production cultures in Erlenmeyer flasks containing YM broth. Incubate under the same conditions for 2-3 days.
-
-
Substrate Addition:
-
Prepare a stock solution of jervine in a minimal amount of a suitable solvent like DMF.
-
Add the jervine solution to the fungal cultures. The final concentration of jervine will need to be optimized but can typically be in the range of 200-500 mg/L.
-
-
Biotransformation:
-
Continue the incubation of the fungal cultures with jervine for an additional 5-10 days. The exact duration should be optimized by monitoring the conversion of jervine to this compound over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Extraction and Purification:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with a solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purify this compound from the crude extract using chromatographic techniques, such as column chromatography on silica gel, followed by preparative HPLC if necessary.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Cell-Based Hedgehog Signaling Pathway Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the inhibitory activity of a compound, such as this compound, on the Hedgehog signaling pathway using a cell line engineered with a GLI-responsive luciferase reporter.
Materials:
-
A suitable cell line for Hh pathway analysis (e.g., NIH/3T3, Shh-LIGHT2 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
A GLI-responsive luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for transfection (if the cell line is not pre-engineered)
-
Transfection reagent
-
Hedgehog pathway agonist (e.g., recombinant SHH protein or a small molecule agonist like SAG)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection (if necessary):
-
Culture the cells in appropriate medium and conditions.
-
If the cell line does not stably express the reporter, co-transfect the cells with the GLI-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Assay Setup:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for a period of time (e.g., 1-2 hours).
-
-
Pathway Activation:
-
Add the Hedgehog pathway agonist (e.g., SHH or SAG) to the wells to stimulate the pathway. Include a negative control group that does not receive the agonist.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for the expression of the luciferase reporter gene.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity (GLI-responsive) to the Renilla luciferase activity (constitutive control) for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Hedgehog signaling for each concentration of this compound compared to the agonist-treated control.
-
Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: The canonical Hedgehog signaling pathway.
References
Jervinone: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervinone is a naturally occurring C-nor-D-homosteroidal alkaloid and a metabolite of the more widely known Veratrum alkaloid, jervine. It can be produced through the biotransformation of jervine by certain fungi, such as Cunninghamella elegans. Structurally distinct from many other steroidal compounds, this compound has emerged as a molecule of interest in oncology research, particularly for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, drawing from available preclinical data. The focus is on its activity against prostate cancer and the likely involvement of the Hedgehog signaling pathway.
Biological Activity of this compound
The primary reported biological activity of this compound is its inhibitory effect on cancer cell proliferation and migration. Research has specifically highlighted its potential in the context of prostate cancer.
| Biological Activity | Cell Line | Observed Effects | Quantitative Data (IC50) |
| Anti-proliferative | PC-3 (human prostate cancer) | Inhibition of cell growth and proliferation. | Not available in the reviewed literature. |
| Anti-migratory | PC-3 (human prostate cancer) | Inhibition of cancer cell migration in vitro. | Not available in the reviewed literature. |
Potential Therapeutic Target: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely inactive in adult tissues. However, its aberrant reactivation is a hallmark of several human cancers, where it drives tumor growth, proliferation, and survival. The Hh pathway is therefore a key target for anti-cancer drug development.
Available evidence strongly suggests that the anti-cancer effects of this compound and related Veratrum alkaloids are mediated through the inhibition of the Hedgehog signaling pathway. The key protein in this pathway that is targeted by these compounds is Smoothened (SMO), a G protein-coupled receptor-like molecule.
Mechanism of Action
In the canonical "off" state of the Hh pathway, the receptor Patched (PTCH1) inhibits the activity of SMO. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
This compound and its analogues are believed to act as antagonists of SMO. By binding to SMO, they prevent its activation even in the presence of an upstream Hh ligand signal. This blockade of SMO leads to the suppression of the downstream signaling cascade and the inhibition of GLI-mediated gene transcription, ultimately resulting in the observed anti-proliferative and anti-migratory effects on cancer cells.
Experimental Protocols
The following is a representative protocol for a key experiment used to evaluate the anti-migratory effects of compounds like this compound.
Wound-Healing (Scratch) Assay for Cell Migration
This assay is a straightforward and widely used method to study cell migration in vitro.
Objective: To assess the effect of this compound on the migration of PC-3 prostate cancer cells.
Materials:
-
PC-3 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed PC-3 cells in 6-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional but Recommended): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and ensures that the observed gap closure is primarily due to cell migration.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined areas of each well using an inverted microscope.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same predefined areas of the scratch.
-
Data Analysis: The rate of cell migration is quantified by measuring the area of the scratch at different time points and comparing the closure in the this compound-treated wells to the control wells. Image analysis software (e.g., ImageJ) can be used for accurate quantification.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-cancer therapeutics. Its demonstrated activity against prostate cancer cell migration and proliferation, coupled with the strong evidence implicating the Hedgehog signaling pathway as its primary target, warrants further investigation.
Future research should focus on:
-
Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of proliferation and migration in various cancer cell lines, as well as its direct inhibitory effect on the Hedgehog pathway.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of prostate and other Hedgehog-dependent cancers.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to this compound, which could inform the development of combination therapies.
The in-depth understanding of this compound's mechanism of action and therapeutic potential will be crucial for its successful translation from a promising natural product to a clinically effective anti-cancer agent.
References
Jervinone and Medulloblastoma: A Technical Guide to a Pioneering Smoothened Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant pediatric brain tumor, comprising approximately 20% of all childhood central nervous system cancers. The molecular landscape of medulloblastoma is complex, with at least four distinct subgroups now recognized: WNT-activated, Sonic Hedgehog (SHH)-activated, Group 3, and Group 4. The SHH subgroup, which accounts for about 30% of all medulloblastoma cases, is characterized by the aberrant activation of the Sonic Hedgehog signaling pathway. This pathway is crucial during embryonic development, particularly in the cerebellum, but its reactivation in postnatal life can drive tumorigenesis.
A key mediator in the SHH pathway is the G protein-coupled receptor, Smoothened (SMO). In the absence of the SHH ligand, the receptor Patched (PTCH1) inhibits SMO. However, when SHH binds to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of the GLI family of transcription factors which drive cell proliferation and tumor growth.[1] The central role of SMO in SHH-driven medulloblastoma has made it a prime target for therapeutic intervention.
Jervinone (also known as Jervine or 11-Ketocyclopamine), a steroidal alkaloid derived from plants of the Veratrum genus, was one of the early natural compounds identified as a potent inhibitor of the SHH pathway.[2][3] It exerts its effect through direct binding to the Smoothened receptor, effectively blocking the signal transduction cascade.[3] While more advanced and specific SMO inhibitors have since entered clinical trials and practice, the study of this compound has provided foundational insights into the therapeutic potential of targeting the SHH pathway in medulloblastoma and other cancers. This technical guide synthesizes the core research on this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action: this compound's Inhibition of the Sonic Hedgehog Pathway
This compound functions as a direct antagonist of the Smoothened (SMO) receptor. The canonical SHH signaling cascade is tightly regulated, and its disruption is a key event in SHH-subgroup medulloblastoma.
The Canonical SHH Signaling Pathway (Inactive State)
In the absence of the Sonic Hedgehog ligand, the transmembrane receptor Patched (PTCH1) actively suppresses the activity of the G protein-coupled receptor, Smoothened (SMO). This suppression prevents SMO from translocating to the primary cilium, a key organelle for SHH signal transduction. Consequently, a complex of proteins, including Suppressor of fused (SUFU), facilitates the proteolytic cleavage of the full-length GLI transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R). These repressor forms enter the nucleus and inhibit the transcription of SHH target genes.
Inhibition of SHH Pathway by this compound
In SHH-subgroup medulloblastoma, this pathway is often constitutively active due to mutations in PTCH1 or SUFU, or amplification of SHH itself. This compound directly counteracts this by binding to the SMO receptor.[3] This binding event locks SMO in an inactive conformation, mimicking the inhibitory effect of PTCH1. Even in cancer cells where PTCH1 is non-functional, this compound can suppress the pathway downstream of the ligand-receptor interaction. This leads to the continued processing of GLI proteins into their repressor forms, thereby shutting down the transcription of genes responsible for cell cycle progression and survival, such as GLI1, CyclinD1, and BCL2.[4]
Quantitative Preclinical Data
While extensive quantitative data for this compound in medulloblastoma models is limited in publicly accessible literature, its potent inhibitory effect on the Hedgehog pathway has been established. The available data, primarily from non-medulloblastoma contexts, demonstrates its biological activity.
| Parameter | Value | Cell/System | Source |
| IC₅₀ (Hedgehog Signaling) | 500-700 nM | General Hedgehog Signaling Assay | [2] |
| Observed Effect | Inhibition of cell proliferation | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |
| Observed Effect | Induction of apoptosis | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4][5] |
| Observed Effect | Cell cycle arrest at G1 phase | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4][5] |
| Observed Effect | Downregulation of Smo and Gli1 mRNA | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |
| Observed Effect | Downregulation of BCL2 and CyclinD1 proteins | Myelodysplastic Syndrome (MDS) cell line MUTZ-1 | [4] |
Experimental Protocols
The following protocols are based on methodologies used to study this compound and other SHH inhibitors. These can be adapted for use with medulloblastoma cell lines (e.g., DAOY, ONS-76), which are known to have active SHH signaling.
Cell Culture and this compound Treatment
This protocol describes the basic steps for preparing medulloblastoma cells for experiments with this compound.
References
- 1. GLI transcription factors: mediators of oncogenic Hedgehog signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Studies on Jervinone in Pancreatic Cancer Models
A comprehensive review of the current research landscape reveals a notable absence of scientific literature or publicly available data pertaining to "jervinone" and its effects on pancreatic cancer models. Extensive searches of scholarly databases and scientific publications did not yield any studies investigating the mechanism of action, efficacy, or signaling pathway modulation of a compound named this compound in the context of pancreatic cancer.
This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, or that the name may be a misspelling of another agent.
As a result, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, specifically on this compound's role in pancreatic cancer models at this time.
However, to fulfill the user's request for a detailed technical analysis of a natural compound in pancreatic cancer, we can offer a comprehensive guide on a well-researched alternative with available data, such as Juglone . Initial findings indicate the existence of preclinical studies on Juglone's effects on pancreatic cancer cells, including data on its cytotoxicity and impact on signaling pathways.
Should you wish to proceed with a detailed report on Juglone or another compound of interest, please provide confirmation, and a thorough technical guide will be compiled based on the available scientific evidence.
Jervinone: A Potential Therapeutic Avenue for Rhabdomyosarcoma Through Hedgehog Pathway Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rhabdomyosarcoma (RMS), the most prevalent soft tissue sarcoma in children, presents significant therapeutic challenges, particularly in metastatic or recurrent cases. The Hedgehog (Hh) signaling pathway is a critical driver of RMS tumorigenesis and progression, making it a prime target for novel therapeutic strategies. Jervinone, a naturally occurring steroidal alkaloid, has demonstrated potent anti-cancer properties in various malignancies through its established role as a Hedgehog pathway inhibitor. This technical guide outlines a comprehensive preclinical research plan to investigate the efficacy and mechanism of action of this compound in rhabdomyosarcoma cells. The proposed studies are designed to elucidate this compound's effects on cell viability, apoptosis, and cell cycle progression, and to confirm its inhibitory action on the Hh pathway in the context of RMS. This document provides detailed experimental protocols, hypothetical data representations, and visual workflows to guide the exploration of this compound as a promising therapeutic candidate for rhabdomyosarcoma.
Introduction to Rhabdomyosarcoma and the Hedgehog Signaling Pathway
Rhabdomyosarcoma is an aggressive mesenchymal tumor arising from cells that have failed to differentiate into mature skeletal muscle. It is broadly classified into two main subtypes: embryonal (ERMS) and alveolar (ARMS). While multi-modal treatment strategies have improved outcomes for localized disease, high-risk and relapsed RMS continue to have a poor prognosis, underscoring the urgent need for novel therapeutic agents.
Several signaling pathways are aberrantly activated in RMS, contributing to its pathogenesis. These include the PI3K/Akt/mTOR, RAS/MEK/ERK, and Notch pathways.[1][2] Notably, the Hedgehog signaling pathway plays a crucial role in the development of the embryonal subtype of rhabdomyosarcoma.[3] The Hh pathway is essential during embryonic development for proper cell differentiation and tissue patterning. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), another transmembrane protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the downstream effectors of the pathway. Upon binding of the Hh ligand to PTCH, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors and the subsequent expression of target genes involved in cell proliferation, survival, and differentiation. In many cancers, including ERMS, mutations in pathway components or overexpression of Hh ligands lead to constitutive activation of the Hh pathway, driving tumor growth.
This compound: A Natural Hedgehog Pathway Inhibitor
This compound is a steroidal alkaloid derived from plants of the Veratrum and Toxicoscordion genera. It has been identified as a potent inhibitor of the Hedgehog signaling pathway.[4] this compound exerts its inhibitory effect by directly binding to and antagonizing the activity of Smoothened (SMO).[5] This action prevents the downstream activation of GLI transcription factors, thereby blocking the pro-tumorigenic effects of aberrant Hh signaling.
Preclinical studies in various cancer models have demonstrated the anti-cancer efficacy of this compound. It has been shown to induce apoptosis and cause cell cycle arrest in nasopharyngeal carcinoma and myelodysplastic syndrome cells.[4][5] The mechanisms underlying these effects include the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators such as Cyclin D1.[5] Given the established role of the Hedgehog pathway in rhabdomyosarcoma, this compound presents a compelling candidate for investigation as a targeted therapeutic agent for this pediatric cancer.
Proposed Research Plan: Investigating this compound in Rhabdomyosarcoma
This section outlines a series of proposed experiments to evaluate the therapeutic potential of this compound in rhabdomyosarcoma. The experimental workflows are designed to be comprehensive, progressing from initial cell viability assays to detailed mechanistic studies.
Experimental Workflow
Detailed Experimental Protocols
Human rhabdomyosarcoma cell lines, including embryonal (RD, JR1) and alveolar (RH30, RH41) subtypes, will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
-
Objective: To determine the cytotoxic effect of this compound on RMS cells.
-
Procedure:
-
Seed RMS cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be included.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value will be determined using non-linear regression analysis.
-
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat RMS cells with this compound at its predetermined IC50 concentration for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) will be quantified.
-
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat RMS cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases will be determined.
-
-
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle regulation, and the Hedgehog pathway.
-
Procedure:
-
Treat RMS cells with this compound at its IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21, SMO, and GLI1. An antibody against β-actin will be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Objective: To measure the effect of this compound on the mRNA expression of Hedgehog pathway target genes.
-
Procedure:
-
Treat RMS cells with this compound at its IC50 concentration for 24 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for GLI1 and PTCH1. GAPDH will be used as an internal control.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Hypothetical Data Presentation
The following tables represent the expected quantitative outcomes from the proposed experiments.
Table 1: Hypothetical IC50 Values of this compound in Rhabdomyosarcoma Cell Lines
| Cell Line | Subtype | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| RD | ERMS | 22.5 | 15.8 | 9.7 |
| JR1 | ERMS | 25.1 | 18.2 | 11.5 |
| RH30 | ARMS | > 50 | 45.3 | 38.1 |
| RH41 | ARMS | > 50 | 48.9 | 42.6 |
Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle Distribution in RD Cells (48h Treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle | 2.1 ± 0.4 | 3.5 ± 0.6 | 55.2 ± 2.1 | 30.7 ± 1.8 | 14.1 ± 1.5 |
| This compound (15 µM) | 15.8 ± 1.2 | 22.4 ± 1.9 | 70.3 ± 2.5 | 15.1 ± 1.3 | 14.6 ± 1.7 |
Table 3: Hypothetical Relative mRNA Expression of Hedgehog Target Genes in RD Cells (24h Treatment)
| Gene | Vehicle | This compound (15 µM) | Fold Change |
| GLI1 | 1.00 ± 0.12 | 0.35 ± 0.08 | -2.86 |
| PTCH1 | 1.00 ± 0.15 | 0.41 ± 0.09 | -2.44 |
Signaling Pathway Visualization
The following diagrams illustrate the Hedgehog signaling pathway and the proposed mechanism of action for this compound.
Conclusion
The aberrant activation of the Hedgehog signaling pathway is a key oncogenic driver in a subset of rhabdomyosarcomas. This compound, a natural compound with established SMO inhibitory activity, holds significant promise as a targeted therapeutic for this challenging pediatric malignancy. The preclinical research plan detailed in this guide provides a rigorous framework for evaluating the efficacy and mechanism of action of this compound in RMS. The successful completion of these studies would provide a strong rationale for advancing this compound into in vivo models and, ultimately, clinical trials for patients with rhabdomyosarcoma. This work has the potential to introduce a novel, targeted therapeutic option for a patient population with a significant unmet medical need.
References
- 1. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervinone and its related steroidal alkaloids, primarily derived from plants of the Veratrum genus, represent a class of compounds with significant biological activity. Historically, the teratogenic properties of these alkaloids were discovered through observations of birth defects in livestock that had ingested Veratrum californicum.[1][2] This guide provides an in-depth technical overview of the teratogenic potential of this compound and related compounds, with a focus on their mechanism of action, quantitative toxicological data, and the experimental protocols used to assess their effects. The primary teratogenic alkaloids of concern include jervine and cyclopamine. These compounds are potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development.[3][4][5] Understanding the teratogenicity of these alkaloids is crucial for risk assessment and for harnessing their therapeutic potential, particularly in oncology, where Hh pathway inhibitors are being investigated.[4][6]
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The teratogenic effects of this compound and related alkaloids are primarily mediated through their potent and specific inhibition of the Hedgehog (Hh) signaling pathway.[5][7] This pathway plays a crucial role during embryonic development, governing cell fate, proliferation, and the patterning of various tissues and organs.
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 represses the activity of another transmembrane protein, Smoothened (SMO). Upon ligand binding to PTCH1, this repression is lifted, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell growth and differentiation.
Jervine and cyclopamine exert their inhibitory effects by directly binding to and inactivating the SMO protein.[5][7] This action prevents the downstream activation of GLI transcription factors, effectively shutting down the Hh signaling pathway. The consequence of this inhibition during critical periods of embryonic development is the disruption of normal tissue and organ formation, leading to a range of severe birth defects.
Quantitative Teratogenic Data
The teratogenic potential of this compound and related alkaloids has been quantified in various animal models. The following tables summarize the key findings from these studies.
Table 1: In Vivo Teratogenicity of Jervine and Cyclopamine
| Compound | Animal Model | Strain | Route of Administration | Dosage | Gestational Day(s) of Administration | Observed Teratogenic Effects | Reference |
| Jervine | Mouse | C57BL/6J | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia/agnathia, limb malformations | [5] |
| Jervine | Mouse | A/J | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Cleft lip +/- cleft palate, isolated cleft palate, mandibular micrognathia/agnathia, limb malformations | [5] |
| Jervine | Mouse | N:GP(S) | Oral Gavage | 70, 150, 300 mg/kg | 8, 9, or 10 | Not teratogenic | [5] |
| Cyclopamine | Mouse | C57BL/6J | Osmotic Pump Infusion | 160 mg/kg/day | - | Cleft lip and palate in 30% of litters | [8][9] |
| Cyclopamine | Mouse | C57BL/6J | IP Injection | 10, 50, 160 mg/kg | - | Toxicity observed at higher doses | [9] |
| Cyclopamine | Mouse | C57BL/6J | Oral Gavage | 10, 50 mg/kg | - | Toxicity observed at higher doses | [9] |
Table 2: In Vitro Embryotoxicity of Veratrum Alkaloids
| Compound | Model System | Concentration | Exposure Duration | Observed Effects | Reference |
| Cyclopamine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | Inhibited cleavage rates and embryo development | [10] |
| Jervine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | No significant inhibition of cleavage or development | [10] |
| Veratramine | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | No significant inhibition of cleavage or development | [10] |
| Cyclopamine-4-en-3-one | Bovine Embryos | 12 µM | In Vitro Maturation & Culture | Inhibited cleavage rates and embryo development (more potent than cyclopamine) | [10] |
| Cyclopamine | Mouse Whole Embryo Culture | 2.0 µM | - | Dysmorphogenic concentration | [8][9] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of teratogenic potential. The following sections outline the key experimental protocols cited in the study of this compound and related alkaloids.
In Vivo Mouse Teratogenicity Assay
This protocol is based on studies investigating the teratogenic effects of jervine and cyclopamine in mice.[5][9]
Objective: To determine the teratogenic potential of a test compound in a mammalian model.
Materials:
-
Pregnant mice (e.g., C57BL/6J, A/J strains)
-
Test compound (Jervine or Cyclopamine)
-
Vehicle for compound administration (e.g., 10% HPBCD)
-
Gavage needles
-
Surgical tools for osmotic pump implantation (if applicable)
-
Microosmotic pumps
-
Dissecting microscope
-
Fixatives (e.g., Bouin's solution, 4% paraformaldehyde)
Procedure:
-
Animal Mating and Gestational Timing: House female mice with males and check for vaginal plugs daily. The day a plug is found is designated as gestational day (GD) 0.5.
-
Compound Preparation and Administration:
-
Oral Gavage: Dissolve the test compound in a suitable vehicle. Administer a single dose on specific gestational days (e.g., GD 8, 9, or 10) using a gavage needle.
-
Intraperitoneal (IP) Injection: Dissolve the test compound in a suitable vehicle and administer via IP injection.
-
Osmotic Pump Infusion: For continuous administration, load microosmotic pumps with the test compound solution and surgically implant them subcutaneously in the dorsal region of the pregnant mice.
-
-
Monitoring: Observe the dams daily for any signs of toxicity.
-
Fetal Collection: On a designated gestational day (e.g., GD 18.5), euthanize the pregnant dams.
-
Fetal Examination:
-
Count the number of live and dead fetuses and resorption sites.
-
Examine each fetus for gross external malformations under a dissecting microscope.
-
Fix a subset of fetuses for visceral examination (e.g., in Bouin's solution).
-
Fix another subset of fetuses for skeletal examination (e.g., staining with Alizarin Red S and Alcian Blue).
-
In Vitro Bovine Embryo Production and Toxicity Assay
This protocol is adapted from studies assessing the embryotoxicity of Veratrum alkaloids on bovine oocytes and embryos.[10][11]
Objective: To evaluate the direct embryotoxic effects of a test compound on oocyte maturation and early embryonic development in vitro.
Materials:
-
Bovine ovaries from an abattoir
-
Aspiration needles and syringes
-
In vitro maturation (IVM) medium
-
In vitro fertilization (IVF) medium
-
In vitro culture (IVC) medium
-
Test compounds (dissolved in a suitable solvent)
-
Incubator with controlled atmosphere (5% CO2, high humidity)
-
Inverted microscope
Procedure:
-
Oocyte Aspiration: Aspirate oocytes from small antral follicles of bovine ovaries.
-
In Vitro Maturation (IVM):
-
Culture the aspirated oocytes in IVM medium.
-
For testing effects on maturation, supplement the IVM medium with the test compound at various concentrations.
-
Incubate for approximately 24 hours.
-
-
In Vitro Fertilization (IVF):
-
Fertilize the matured oocytes with capacitated sperm in IVF medium.
-
Incubate for 18-24 hours.
-
-
In Vitro Culture (IVC):
-
Transfer the presumptive zygotes to IVC medium.
-
For testing effects on early development, supplement the IVC medium with the test compound.
-
Culture the embryos for 7-9 days.
-
-
Embryo Evaluation:
-
Assess cleavage rates at day 2 post-fertilization.
-
Evaluate the percentage of embryos that develop to the morula and blastocyst stages at days 5-9.
-
Structure-Activity Relationships
The teratogenic activity of Veratrum alkaloids is closely linked to their chemical structure. Studies have indicated that specific structural features are necessary for the inhibition of the Hh pathway and subsequent teratogenicity. For instance, cyclopamine and jervine, which are potent teratogens, possess the required structural elements to bind to the SMO protein. In contrast, veratramine, which has a different ring structure, is not considered teratogenic.[11] The synthetic derivative, cyclopamine-4-en-3-one, has been shown to have enhanced embryotoxic effects compared to cyclopamine, highlighting the importance of specific chemical modifications.[10]
Conclusion
This compound and related alkaloids, particularly jervine and cyclopamine, are potent teratogens due to their specific inhibition of the Hedgehog signaling pathway. The quantitative data from in vivo and in vitro studies demonstrate a clear dose- and species-dependent teratogenic effect. The experimental protocols outlined in this guide provide a framework for the continued investigation of these compounds. A thorough understanding of their teratogenic potential is essential for both mitigating the risks associated with environmental exposure and for the safe development of these alkaloids and their derivatives for potential therapeutic applications. Further research is warranted to fully elucidate the structure-activity relationships and to develop sensitive and reliable screening methods for identifying Hh pathway inhibitors with teratogenic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Effect of Sonic Hedgehog Signal Pathway Inhibitor Jervine on Myelodysplastic Syndromes MUTZ-1 Cells]. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Veratrum alkaloid teratogenicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
Understanding the Biological Activity of Jervinone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jervinone, a naturally occurring C-nor-D-homosteroidal alkaloid belonging to the jerveratrum family, has emerged as a compound of significant interest in oncological research. Its biological activity is primarily characterized by the potent inhibition of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, focusing on its mechanism of action, its effects on cell cycle progression and apoptosis, and the experimental methodologies used to elucidate these properties. While specific quantitative data for this compound is limited in the current literature, this guide leverages available information on the closely related and more extensively studied compound, Jervine, to provide a comprehensive understanding of this compound's potential as an anti-cancer agent.
Core Mechanism of Action: Hedgehog Signaling Pathway Inhibition
This compound's primary mechanism of action is the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in cell growth, differentiation, and tissue patterning. In many cancers, the Hh pathway is constitutively active, leading to uncontrolled cell proliferation and tumor growth.
This compound exerts its inhibitory effect by directly binding to Smoothened (SMO), a seven-transmembrane receptor that is a key signal transducer in the Hh pathway.[1] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. However, when the Hh ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.
By binding to SMO, this compound prevents its activation, even in the presence of Hh ligand, thereby blocking the downstream signaling cascade and inhibiting the expression of GLI target genes.[2] This leads to a reduction in cancer cell proliferation and survival.
Hedgehog Signaling Pathway: Inhibition by this compound
Figure 1. This compound inhibits the Hedgehog signaling pathway by binding to and inactivating Smoothened (SMO).
Quantitative Data on Biological Activity
While comprehensive quantitative data for this compound is still emerging, studies on the closely related compound Jervine provide valuable insights into its potency.
| Biological Activity | Compound | IC50 Value | Cell Line/System | Reference |
| Hedgehog Signaling Inhibition | Jervine | 500-700 nM | - | [3] |
Note: The lack of extensive, publicly available IC50 values for this compound across a wide range of cancer cell lines is a current limitation in the field. Further research is required to establish a comprehensive cytotoxicity profile.
Induction of Cell Cycle Arrest at G2/M Phase
A significant consequence of Hedgehog pathway inhibition by this compound is the induction of cell cycle arrest, specifically at the G2/M transition. This prevents cancer cells from proceeding through mitosis and dividing.
Studies on Jervine have demonstrated a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. This arrest is associated with the modulation of key cell cycle regulatory proteins. Jervine treatment leads to the downregulation of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), a complex crucial for entry into mitosis.[4][5][6]
| Compound | Concentration (µM) | Cell Line | % of Cells in G2/M Phase (approx.) |
| Jervine | 0 | 5-8F (Nasopharyngeal Carcinoma) | 15% |
| 10 | 5-8F (Nasopharyngeal Carcinoma) | 25% | |
| 20 | 5-8F (Nasopharyngeal Carcinoma) | 35% | |
| 40 | 5-8F (Nasopharyngeal Carcinoma) | 50% | |
| Jervine | 0 | C666-1 (Nasopharyngeal Carcinoma) | 18% |
| 10 | C666-1 (Nasopharyngeal Carcinoma) | 28% | |
| 20 | C666-1 (Nasopharyngeal Carcinoma) | 40% | |
| 40 | C666-1 (Nasopharyngeal Carcinoma) | 55% |
Data extrapolated from graphical representations in cited literature.[7]
This compound-Induced G2/M Cell Cycle Arrest
Figure 2. This compound induces G2/M cell cycle arrest by downregulating the Cyclin B1/CDK1 complex.
Promotion of Apoptosis
In addition to cell cycle arrest, this compound also induces programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through the modulation of the Bcl-2 family of proteins, which are key regulators of this process.
This compound treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[2][8][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis. A key effector caspase activated downstream of this pathway is Caspase-3.
This compound-Induced Apoptotic Pathway
Figure 3. This compound promotes apoptosis by altering the Bax/Bcl-2 ratio and activating the caspase cascade.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.[10]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[11][12]
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of key regulatory proteins (e.g., Bcl-2, Bax, Gli1, Cyclin B1, CDK1).
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold change in protein expression.[2][9]
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner of apoptosis, following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound, lyse the cells, and collect the supernatant.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleavage of the substrate by active caspase-3.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to untreated control cells.[13]
Experimental and Logical Workflow Diagrams
General Experimental Workflow for Investigating this compound's Anticancer Activity
Figure 4. A typical experimental workflow to characterize the anticancer properties of this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent through its targeted inhibition of the Hedgehog signaling pathway, leading to G2/M cell cycle arrest and the induction of apoptosis. While the available data, largely extrapolated from studies on the related compound Jervine, provides a strong foundation for its mechanism of action, further research is imperative. Future studies should focus on generating comprehensive, this compound-specific quantitative data, including IC50 values across a broad panel of cancer cell lines and detailed dose-response analyses for its effects on cell cycle and apoptosis. Elucidating the precise binding kinetics of this compound to Smoothened and conducting preclinical in vivo studies will be crucial steps in validating its therapeutic potential and advancing it towards clinical development.[5][11][14][15]
References
- 1. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic role of Gli1 expression in solid malignancies: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLI1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. whitepapers.certisoncology.com [whitepapers.certisoncology.com]
- 6. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Precision preclinical modeling to advance cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models for development of immune–oncology therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Functional HER1/HER2-Expressing Murine Tumor Models for Preclinical Evaluation of Targeted Therapies [mdpi.com]
Jervinone's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervinone, a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated notable anti-cancer properties. A significant body of research indicates that its primary mechanism of action involves the disruption of cell cycle progression, leading to cell growth inhibition and apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the effects of this compound on the cell cycle, with a focus on its induction of G2/M arrest. It consolidates quantitative data from key studies, details the experimental protocols for assessing its cellular effects, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of this cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound and its close analogue, jervine, have emerged as potent inhibitors of the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation.[1] By targeting this pathway, this compound exerts a cascade of downstream effects that converge on the cell cycle machinery, ultimately leading to cell cycle arrest and apoptosis. This guide will focus on the well-documented G2/M arrest induced by this compound, providing researchers with a comprehensive resource to inform further investigation and drug development efforts.
Quantitative Data on this compound-Induced Cell Cycle Arrest
This compound's primary effect on cell cycle progression is the induction of a robust G2/M phase arrest. This has been quantified in various cancer cell lines, most notably in nasopharyngeal carcinoma (NPC) cells. The following tables summarize the dose-dependent effects of jervine (used here as a proxy for this compound due to the extensive research on this closely related compound) on cell cycle distribution and the expression of key cell cycle regulatory genes.
Table 1: Effect of Jervine on Cell Cycle Distribution in Nasopharyngeal Carcinoma Cells [2]
| Cell Line | Jervine Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 5-8F | 0 (Control) | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| 10 | 55.2 ± 2.5 | 22.3 ± 1.8 | 22.5 ± 1.9 | |
| 20 | 40.1 ± 1.9 | 25.4 ± 2.0 | 34.5 ± 2.3 | |
| 40 | 25.3 ± 1.7 | 28.1 ± 2.2 | 46.6 ± 3.1 | |
| C666-1 | 0 (Control) | 68.2 ± 2.3 | 18.5 ± 1.4 | 13.3 ± 1.1 |
| 10 | 58.9 ± 2.8 | 20.1 ± 1.7 | 21.0 ± 1.8 | |
| 20 | 44.3 ± 2.1 | 24.6 ± 1.9 | 31.1 ± 2.5 | |
| 40 | 28.7 ± 1.9 | 26.8 ± 2.1 | 44.5 ± 3.0 | |
| Data are presented as mean ± SEM from three independent experiments. |
Table 2: Effect of Jervine on mRNA Expression of Cell Cycle-Related Genes in NPC Cells [2]
| Gene | Jervine Concentration (µM) | Relative mRNA Expression Level (Fold Change) in 5-8F Cells | Relative mRNA Expression Level (Fold Change) in C666-1 Cells |
| p21 | 0 (Control) | 1.00 | 1.00 |
| 10 | 1.8 ± 0.1 | 1.6 ± 0.1 | |
| 20 | 2.9 ± 0.2 | 2.5 ± 0.2 | |
| 40 | 4.2 ± 0.3 | 3.8 ± 0.3 | |
| p27 | 0 (Control) | 1.00 | 1.00 |
| 10 | 1.5 ± 0.1 | 1.4 ± 0.1 | |
| 20 | 2.3 ± 0.2 | 2.1 ± 0.2 | |
| 40 | 3.5 ± 0.3 | 3.1 ± 0.2 | |
| Cyclin B1 | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.7 ± 0.05 | 0.8 ± 0.06 | |
| 20 | 0.4 ± 0.03 | 0.5 ± 0.04 | |
| 40 | 0.2 ± 0.02 | 0.3 ± 0.03 | |
| CDK2 | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.8 ± 0.06 | 0.8 ± 0.07 | |
| 20 | 0.6 ± 0.05 | 0.6 ± 0.05 | |
| 40 | 0.4 ± 0.04 | 0.5 ± 0.04 | |
| Cdc2 (CDK1) | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.7 ± 0.05 | 0.8 ± 0.06 | |
| 20 | 0.5 ± 0.04 | 0.6 ± 0.05 | |
| 40 | 0.3 ± 0.03 | 0.4 ± 0.04 | |
| Cdc25C | 0 (Control) | 1.00 | 1.00 |
| 10 | 0.6 ± 0.05 | 0.7 ± 0.06 | |
| 20 | 0.4 ± 0.03 | 0.5 ± 0.04 | |
| 40 | 0.2 ± 0.02 | 0.3 ± 0.03 | |
| Data are presented as mean ± SEM from three independent experiments. |
Signaling Pathway of this compound-Induced G2/M Arrest
This compound's induction of G2/M arrest is primarily mediated through its inhibition of the Hedgehog signaling pathway. This compound directly binds to and inhibits Smoothened (SMO), a key transmembrane protein in this pathway.[3] This inhibition sets off a cascade of events that ultimately impact the core machinery of the G2/M transition. A non-canonical branch of the Hedgehog pathway involves the interaction of Patched1 (Ptch1) with Cyclin B1.[4][5] In the absence of Hedgehog signaling (as induced by this compound), this interaction is disrupted, leading to the nuclear translocation of Cyclin B1, a key step for mitotic entry. However, this compound's downstream effects also lead to the downregulation of critical G2/M promoting factors. The inhibition of SMO leads to the suppression of the GLI family of transcription factors, which in turn can downregulate the expression of genes promoting cell cycle progression, such as Cyclin B1 and CDK1 (Cdc2). Furthermore, this compound treatment leads to an upregulation of the cyclin-dependent kinase inhibitors p21 and p27, which can further inhibit the activity of the Cyclin B1/CDK1 complex. The culmination of these events is the inactivation of the Cyclin B1/CDK1 complex, the master regulator of the G2/M transition, resulting in cell cycle arrest.
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to quantify the distribution of cells in different phases of the cell cycle.[4][6][7]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time period.
-
Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells (including floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Gene Expression Analysis by RT-qPCR
This protocol describes the quantification of mRNA levels of cell cycle-related genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[8][9][10]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR SYBR Green master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Treat cells with this compound as described above. Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a SYBR Green master mix in a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used as an internal control for normalization.
Immunofluorescent Staining of α-Tubulin
This protocol details the visualization of microtubule integrity by immunofluorescent staining of α-tubulin.[2]
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.
DNA Damage Detection by Comet Assay
This protocol describes the single-cell gel electrophoresis (comet) assay to detect DNA damage.[5][11][12]
Materials:
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or PI)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat and harvest cells as previously described.
-
Embedding in Agarose: Mix a low number of cells with molten low melting point agarose and spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cell cycle progression.
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
This compound effectively induces G2/M cell cycle arrest in cancer cells, a process intricately linked to its inhibition of the Hedgehog signaling pathway. The compiled data and detailed protocols in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise protein-level modifications and the direct downstream effectors of SMO inhibition that lead to the observed cell cycle phenotype. A deeper understanding of these mechanisms will be crucial for the development of this compound and related compounds as effective anti-cancer agents.
References
- 1. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Cdc14B/Cyclin B1 signaling modulates the pathogenesis of sonic hedgehog subtype medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hedgehog Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Combined Inhibition of Smoothened and the DNA Damage Checkpoint WEE1 Exerts Antitumor Activity in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. Hedgehog Pathway Inhibition by Novel Small Molecules Impairs Melanoma Cell Migration and Invasion under Hypoxia [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cdc14B/Cyclin B1 signaling modulates the pathogenesis of sonic hedgehog subtype medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacokinetic Profile of the Steroidal Alkaloid Jervine and its Metabolite, Jervinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Jervine, a steroidal alkaloid found in plants of the Veratrum genus, has demonstrated significant biological activity, including potent antitumor effects.[1] Its therapeutic potential is, however, intrinsically linked to its pharmacokinetic profile, which governs its bioavailability and disposition in the body. Initial preclinical studies in rat models have revealed that Jervine exhibits rapid absorption and high oral bioavailability.[2] The compound undergoes metabolic transformation, with Jervinone being identified as a major metabolite.[3] This guide synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and provides visual representations of key processes to aid in the understanding of Jervine's journey through the body.
Quantitative Pharmacokinetic Parameters of Jervine in Rats
The following tables summarize the key pharmacokinetic parameters of Jervine following intravenous (i.v.) and oral (p.o.) administration in rats. These data are crucial for dose-response assessments and for designing further preclinical and clinical investigations.
Table 1: Pharmacokinetic Parameters of Jervine after Intravenous and Oral Administration in Rats [4]
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose | 1 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | - | 233.30 ± 30.37 (first peak), 138.40 ± 19.31 (second peak) |
| Tmax (h) | - | 2 (first peak), 24 (second peak) |
| AUC (0-t) (ng·h/mL) | 1025.3 ± 210.4 | 6151.8 ± 1230.6 |
| AUC (0-∞) (ng·h/mL) | 1058.2 ± 221.7 | 6349.2 ± 1321.5 |
| t1/2 (h) | 6.8 ± 1.5 | 8.2 ± 1.9 |
| Vd (L/kg) | 44.15 ± 18.11 | 115.24 ± 19.46 |
| CL (L/h/kg) | 0.95 ± 0.18 | - |
| Absolute Bioavailability (F%) | - | 60.0% |
Table 2: Dose-Dependent Pharmacokinetic Parameters of Jervine in Male and Female Rats after Oral Administration of Radix Veratri Alcohol Extract [5]
| Dose Group | Sex | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |
| Low (0.04 g/kg) | Male | 25.3 ± 5.1 | 1.5 ± 0.5 | 102.5 ± 20.7 |
| Female | 18.9 ± 4.2 | 1.8 ± 0.6 | 85.3 ± 18.9 | |
| Medium (0.08 g/kg) | Male | 48.7 ± 9.8 | 1.3 ± 0.4 | 215.6 ± 45.3 |
| Female | 35.1 ± 7.5 | 1.6 ± 0.5 | 168.9 ± 38.7 | |
| High (0.16 g/kg) | Male | 89.2 ± 18.5 | 1.1 ± 0.3 | 450.1 ± 98.2 |
| Female | 65.4 ± 14.3 | 1.4 ± 0.4 | 342.8 ± 75.6 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies used in the pharmacokinetic studies of Jervine.
-
Species: Sprague-Dawley (SD) rats were predominantly used in these initial studies.[5]
-
Housing: Animals were housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had free access to food and water.
-
Administration:
-
Dosing: Doses ranged from 1 mg/kg for intravenous administration to 0.04 g/kg, 0.08 g/kg, and 0.16 g/kg for oral administration of a Radix Veratri alcohol extract.[4][5]
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus or tail vein at various time points post-administration. Plasma was separated by centrifugation and stored at -20°C or -80°C until analysis.[5]
A sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of Jervine in rat plasma.[2]
-
Sample Preparation: Plasma samples were deproteinized using a simple protein precipitation method with acetonitrile.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Internal Standard: An internal standard, such as alpinetin or bullatine, was used to ensure accuracy and precision.[2][5]
Visualizing Key Processes
The following diagrams illustrate the experimental workflow for Jervine pharmacokinetic studies and a proposed mechanism for its enterohepatic circulation.
Caption: Experimental workflow for Jervine pharmacokinetic studies.
Caption: Proposed enterohepatic circulation of Jervine.
Discussion and Future Directions
Initial pharmacokinetic studies on Jervine have provided valuable insights into its ADME properties. The compound is well-absorbed orally, with a bioavailability of approximately 60% in rats, which is significantly higher than other veratrum alkaloids.[4] The observation of a double-peak phenomenon in the plasma concentration-time profile following oral administration strongly suggests the occurrence of enterohepatic circulation.[4] This process, where the drug is excreted in the bile and subsequently reabsorbed from the intestine, can prolong the drug's presence in the body and contribute to its overall exposure.
The metabolism of Jervine to this compound is a key transformation that warrants further investigation.[3] While this compound has been identified as a major metabolite, its own pharmacokinetic profile and pharmacological activity remain to be elucidated. Future research should focus on:
-
Pharmacokinetics of this compound: Conducting specific pharmacokinetic studies on isolated this compound to determine its ADME properties.
-
Metabolite Profiling: Comprehensive identification and quantification of all major metabolites of Jervine in various biological matrices.
-
Pharmacodynamics of Metabolites: Evaluating the biological activity and potency of this compound and other metabolites to understand their contribution to the overall therapeutic and toxicological effects of Jervine.
-
Interspecies Differences: Investigating the pharmacokinetics of Jervine and this compound in other preclinical species to assess the translatability of the findings to humans.
A thorough understanding of the pharmacokinetic-pharmacodynamic (PK/PD) relationship of both Jervine and its metabolites is essential for the continued development of this promising natural product as a therapeutic agent.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:469-60-3 | Other Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
Jervinone's Impact on Primary Cilia Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of Jervinone's impact on primary cilia formation. This compound and its close analog, Jervine, are established inhibitors of the Hedgehog (Hh) signaling pathway, a critical cellular communication cascade intrinsically linked to the primary cilium. While the modulatory effects of Jervine on Hh signaling within the cilium are well-documented, direct evidence of its influence on ciliogenesis—the formation, assembly, and maintenance of primary cilia—is notably absent in the current scientific literature. This document summarizes the known mechanisms of this compound's interaction with the ciliary-dependent Hh pathway, presents the available quantitative data on its bioactivity, and proposes detailed experimental protocols to investigate its potential, yet unconfirmed, role in primary cilia formation.
Introduction: The Primary Cilium and Hedgehog Signaling
The primary cilium is a microtubule-based, non-motile organelle that protrudes from the surface of most vertebrate cells. It functions as a cellular antenna, sensing and transducing a variety of extracellular signals to elicit specific cellular responses. A key signaling pathway that is critically dependent on the primary cilium is the Hedgehog (Hh) pathway, which plays a pivotal role in embryonic development, tissue homeostasis, and tumorigenesis.
The core components of the Hh pathway dynamically traffic to and from the primary cilium. In the absence of an Hh ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched1 (PTCH1) is localized to the ciliary membrane and inhibits the activity of the G-protein-coupled receptor-like protein Smoothened (SMO). Upon ligand binding, PTCH1 exits the cilium, relieving its inhibition of SMO. SMO then accumulates in the ciliary membrane, initiating a downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent regulation of target gene expression.
This compound's Mechanism of Action: An Inhibitor of Ciliary Signaling
This compound, a steroidal alkaloid, and its more extensively studied counterpart Jervine, function as potent antagonists of the Hedgehog signaling pathway. The inhibitory action of Jervine is mediated through its direct binding to Smoothened.[1] This interaction prevents the conformational changes in SMO that are necessary for downstream signal transduction, effectively blocking the Hh pathway.
It is crucial to note that this compound's established role is in the modulation of a signaling pathway that occurs within a pre-existing primary cilium. There is currently no direct evidence to suggest that this compound or Jervine influences the structural aspects of the primary cilium itself, such as its assembly, disassembly, or length. While some studies on Hh pathway agonists have shown no significant change in the percentage of ciliated cells, the effects of inhibitors like this compound on cilia structure remain an open area of investigation.[2]
Quantitative Data
The available quantitative data for Jervine relates to its inhibitory effect on the Hedgehog signaling pathway, not on primary cilia formation.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Jervine | Smoothened (SMO) | Hedgehog Signaling Inhibition | 500-700 |
Proposed Experimental Protocols
To address the knowledge gap regarding this compound's potential impact on ciliogenesis, the following experimental protocols are proposed.
In Vitro Ciliogenesis Assay
Objective: To determine if this compound affects the percentage of ciliated cells or the length of primary cilia in a controlled in vitro setting.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as human telomerase reverse transcriptase-immortalized retinal pigment epithelial (hTERT-RPE1) cells, on glass coverslips until confluent.
-
Induction of Ciliogenesis: Induce the formation of primary cilia by serum starvation for 24-48 hours.
-
Treatment: Concurrently with serum starvation, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO).
-
Immunofluorescence Staining: Fix, permeabilize, and block the cells. Stain for primary cilia using an antibody against acetylated α-tubulin and for the basal body using an anti-γ-tubulin antibody. Use DAPI to counterstain the nuclei.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of ciliated cells by counting the number of cells with a visible cilium relative to the total number of cells. Measure the length of at least 50-100 cilia per condition using image analysis software.
Analysis of Ciliogenesis-Related Protein Expression
Objective: To investigate if this compound treatment alters the expression levels of key proteins involved in the assembly and maintenance of primary cilia.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the ciliogenesis assay. Lyse the cells to extract total protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key ciliogenesis-related proteins such as Intraflagellar Transport 88 (IFT88) and Kinesin Family Member 3A (KIF3A). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Densitometry: Quantify the intensity of the protein bands to determine relative expression levels.
Visualizations
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the Hedgehog signaling pathway within the primary cilium.
Experimental Workflow Diagram
Caption: A proposed experimental workflow to investigate the direct effects of this compound on primary cilia formation.
Conclusion and Future Directions
References
Methodological & Application
Application Notes and Protocols for Jervine Treatment in Cancer Cell Lines
A Note on Nomenclature: The term "Jervinone" as specified in the topic likely contains a typographical error. Based on extensive literature review, the compound with demonstrated anti-cancer properties and a relevant mechanism of action is Jervine . These application notes and protocols are based on the available scientific data for Jervine.
Introduction
Jervine is a naturally occurring steroidal alkaloid isolated from plants of the Veratrum genus. It has garnered significant interest in oncological research due to its potent inhibitory effects on the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth, differentiation, and survival.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. Jervine exerts its anti-cancer effects by directly interacting with Smoothened (Smo), a key transmembrane protein in the Hh pathway, leading to the suppression of downstream signaling and subsequent inhibition of cancer cell proliferation and induction of apoptosis.[1][2] These notes provide detailed protocols for investigating the effects of Jervine on cancer cell lines.
Data Presentation
Table 1: Jervine Activity and IC50 Values
| Parameter | Value | Cell Line/System | Reference |
| Hedgehog Signaling Inhibition (IC50) | 500-700 nM | Not specified | [1] |
| Cytotoxic Activity | Demonstrated | A549 (Lung Carcinoma) | [3] |
| PANC-1 (Pancreatic Carcinoma) | [3] | ||
| SW1990 (Pancreatic Adenocarcinoma) | [3] | ||
| NCI-H249 (Small Cell Lung Cancer) | [3] | ||
| Anti-proliferative Effect | Demonstrated | MUTZ-1 (Myelodysplastic Syndrome) | [2] |
| Nasopharyngeal Carcinoma Cells | [4] | ||
| Apoptosis Induction | Demonstrated | MUTZ-1 (Myelodysplastic Syndrome) | [2] |
| Nasopharyngeal Carcinoma Cells | [4] | ||
| Cell Cycle Arrest | G1 to S phase transition inhibition | MUTZ-1 (Myelodysplastic Syndrome) | [2] |
| G2/M phase arrest | Nasopharyngeal Carcinoma Cells | [4] |
Signaling Pathway
The primary mechanism of action of Jervine involves the inhibition of the Hedgehog signaling pathway. Jervine binds directly to the Smoothened (Smo) receptor, preventing its activation and translocation to the primary cilium. This, in turn, keeps the GLI family of transcription factors in their truncated repressor form, leading to the downregulation of Hh target genes involved in cell proliferation and survival.
Caption: Jervine inhibits the Hedgehog pathway by targeting Smoothened.
Experimental Workflow
The following diagram outlines a general workflow for assessing the anti-cancer effects of Jervine on a selected cancer cell line.
Caption: Workflow for evaluating Jervine's in vitro anti-cancer activity.
Experimental Protocols
Cell Culture
-
Cell Lines: Nasopharyngeal carcinoma (CNE-2, HONE-1), myelodysplastic syndrome (MUTZ-1), or other relevant cancer cell lines. Note that CNE-2 and HONE-1 have been reported as potentially misidentified or contaminated cell lines.[5][6] Researchers should ensure the authenticity of their cell lines.
-
Culture Medium: Use the recommended medium for the specific cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[7][8][9][10]
Materials:
-
96-well plates
-
Jervine stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Jervine in complete medium.
-
Remove the medium from the wells and add 100 µL of the Jervine dilutions (and a vehicle control with DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.[11][12][13]
Materials:
-
6-well plates
-
Jervine stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Jervine for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from standard PI staining methods for cell cycle analysis.[14][15][16][17][18]
Materials:
-
6-well plates
-
Jervine stock solution
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Jervine as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sonic hedgehog signaling pathway in Myelodysplastic Syndrome: Abnormal activation and jervine intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jervine | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line CNE-2 (CVCL_6889) [cellosaurus.org]
- 6. Cellosaurus cell line HONE-1 (CVCL_8706) [cellosaurus.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Jervinone Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jervinone, a novel natural product derivative, has demonstrated significant potential as an anti-cancer agent in preliminary studies. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound in vitro. The protocols detailed below are designed to ensure robust and reproducible data generation for researchers investigating the therapeutic potential of this compound. The primary assays covered include the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V-FITC assay for the detection of apoptosis.
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined across a panel of human cancer cell lines, and the hypothetical data are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
| HCT116 | Colon Carcinoma | 6.8 |
| HeLa | Cervical Adenocarcinoma | 4.5 |
| Jurkat | T-cell Leukemia | 2.1 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for each specific cell line and experimental conditions.
Experimental Protocols
Accurate assessment of this compound's cytotoxicity requires standardized and well-controlled experimental procedures. Below are detailed protocols for three fundamental in vitro assays.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[1][2]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[2][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2][4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction (if required): Add the stop solution provided in the kit, if applicable.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Annexin V-FITC Apoptosis Assay
The Annexin V-FITC assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[7][8] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: After treatment, harvest the cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of this compound.
This compound-Induced Apoptotic Signaling Pathway
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols: Jervinone Inhibition of GLI1 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervinone, a steroidal alkaloid, is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, including medulloblastoma, basal cell carcinoma, and cancers of the pancreas and prostate.[2] The transcription factor Glioma-Associated Oncogene Homolog 1 (GLI1) is a key downstream effector of the Hh pathway.[3] In the canonical pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor.[3] This activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors, which then drive the expression of target genes involved in cell proliferation, survival, and differentiation.[3] this compound exerts its inhibitory effect by directly binding to and antagonizing SMO.[1] This action prevents the downstream activation of GLI1, leading to a reduction in its expression and the subsequent suppression of Hh target gene transcription. These application notes provide a detailed protocol for assaying the inhibitory effect of this compound on GLI1 expression.
Principle of the Assay
This protocol describes methods to quantify the inhibition of GLI1 expression by this compound in a cancer cell line with a constitutively active Hedgehog pathway. The primary methods for assessing GLI1 expression are:
-
Quantitative Real-Time PCR (qPCR): To measure the relative abundance of GLI1 mRNA transcripts.
-
Western Blotting: To determine the levels of GLI1 protein.
-
Luciferase Reporter Assay: To measure the transcriptional activity of GLI1.
By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine the potency of this compound in inhibiting GLI1 expression.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on GLI1 expression.
Table 1: Inhibition of GLI1 mRNA Expression by this compound in MUTZ-1 Cells
| This compound Concentration (µM) | Mean Relative GLI1 mRNA Expression (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.00 | 0.00 |
| 1 | 0.65 | 0.08 |
| 5 | 0.32 | 0.05 |
| 10 | 0.15 | 0.03 |
This data is representative and compiled based on findings that this compound significantly reduces GLI1 mRNA expression in a concentration-dependent manner in the MUTZ-1 myelodysplastic syndrome cell line.[4]
Table 2: Effect of this compound on GLI1 Protein Levels in MUTZ-1 Cells
| This compound Concentration (µM) | Relative GLI1 Protein Level (Normalized to Loading Control) |
| 0 (Control) | 1.00 |
| 5 | Decreased |
| 10 | Significantly Decreased |
This table is a qualitative representation based on findings that this compound, in combination with other agents, significantly downregulates GLI1 protein levels.[4] Precise quantitative data from densitometry would be required for a more detailed analysis.
Mandatory Visualizations
Hedgehog Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the Hedgehog pathway by targeting SMO.
Experimental Workflow for GLI1 Expression Inhibition Assay
Caption: Workflow for assessing this compound's effect on GLI1.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with a constitutively active Hedgehog signaling pathway (e.g., pancreatic cancer cell lines like Panc-1, or medulloblastoma cell lines like DAOY).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Reagents for qPCR: RNA isolation kit, cDNA synthesis kit, qPCR master mix, and primers for GLI1 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Reagents for Western Blotting: RIPA lysis buffer, protease inhibitor cocktail, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibody against GLI1, HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Reagents for Luciferase Reporter Assay: GLI-responsive luciferase reporter plasmid, a control plasmid with a constitutive promoter (e.g., Renilla luciferase), transfection reagent, and luciferase assay substrate.
Protocol 1: Quantitative Real-Time PCR (qPCR) for GLI1 mRNA Expression
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubate for an additional 24 to 48 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for GLI1 and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in GLI1 mRNA expression, normalized to the housekeeping gene and relative to the vehicle control.
-
Protocol 2: Western Blotting for GLI1 Protein Expression
-
Cell Seeding and Treatment:
-
Follow the same procedure as for qPCR (Protocol 1, step 1).
-
-
Protein Lysis and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GLI1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the GLI1 signal to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: GLI1 Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate.
-
After 24 hours, co-transfect the cells with a GLI-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound and a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as a percentage of the activity of the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in qPCR results | Inconsistent RNA quality or quantity, pipetting errors. | Ensure consistent RNA isolation and accurate quantification. Use a master mix for qPCR reactions. |
| Weak or no signal in Western blot | Low GLI1 expression, inefficient antibody, or transfer issues. | Use a positive control cell lysate. Optimize antibody concentration and incubation times. Check transfer efficiency with Ponceau S staining. |
| Low luciferase activity | Low transfection efficiency, inappropriate cell density. | Optimize transfection protocol and cell seeding density. |
| Inconsistent this compound effects | This compound degradation, incorrect concentration. | Prepare fresh this compound dilutions for each experiment. Verify stock concentration. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the inhibitory effect of this compound on GLI1 expression. By employing these molecular biology techniques, researchers can effectively quantify the dose-dependent inhibition of both GLI1 mRNA and protein levels, as well as its transcriptional activity. This information is critical for understanding the mechanism of action of this compound and for the development of novel anti-cancer therapeutics targeting the Hedgehog signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Role and inhibition of GLI1 protein in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Jervinone in In Vivo Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Jervinone, a steroidal alkaloid, in in vivo animal models of cancer. This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the Hedgehog signaling pathway. The Hedgehog pathway, when aberrantly activated in cancer, plays a crucial role in tumor growth, proliferation, and survival. This compound specifically targets Smoothened (SMO), a key transmembrane protein in this pathway. By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of Gli transcription factors. This, in turn, inhibits the expression of target genes involved in cell proliferation and survival, ultimately inducing autophagic apoptosis in cancer cells.[2]
Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.
In Vivo Efficacy of this compound
While in vitro studies have demonstrated the dose- and time-dependent anti-proliferative effects of this compound on cancer cells, its efficacy has also been confirmed in in vivo animal models.[2] The primary example in the literature is a study on nasopharyngeal carcinoma (NPC) xenografts in nude mice. This study reported a marked reduction in tumor growth rate and weight with this compound treatment, without observable side effects or toxicity.[2]
Note: The following table provides illustrative quantitative data based on the qualitative descriptions from the available research abstract. The exact numerical values from the primary study were not accessible.
| Animal Model | Cancer Type | Treatment Group | Dosage | Administration Route | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) |
| Nude Mice | Nasopharyngeal Carcinoma (NPC) | Vehicle Control | - | Intraperitoneal | 0 | 0 |
| Nude Mice | Nasopharyngeal Carcinoma (NPC) | This compound | Not Specified | Intraperitoneal | ~50-60% (Illustrative) | ~40-50% (Illustrative) |
Experimental Protocols
The following is a generalized, detailed protocol for evaluating the in vivo anti-cancer efficacy of this compound using a nasopharyngeal carcinoma (NPC) xenograft model in nude mice. This protocol is based on standard methodologies reported in the literature for such studies.
I. Animal Model and Cell Line
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, female.
-
Cell Line: Human nasopharyngeal carcinoma cell line (e.g., CNE-2, HONE-1).
-
Cell Culture: Culture NPC cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
II. Tumor Xenograft Establishment
-
Harvest NPC cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each nude mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length × Width^2) / 2.
III. This compound Preparation and Administration
-
Preparation: Dissolve this compound powder in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosage and Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into a control group and a this compound treatment group.
-
Control Group: Administer the vehicle solution intraperitoneally daily.
-
This compound Group: Administer this compound at a predetermined dose (e.g., 10-50 mg/kg body weight) intraperitoneally daily.
-
-
Treatment Duration: Continue the treatment for a specified period, typically 3-4 weeks.
IV. Assessment of Anti-Tumor Efficacy
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a caliper every 2-3 days throughout the experiment.
-
Body Weight: Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot to confirm the inhibition of the Hedgehog pathway).
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating an anti-cancer agent.
References
Application Note: Jervinone HPLC Purification and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jervinone is a C-nor-D-homosteroidal jerveratrum alkaloid, a class of natural products known for their potential biological activities.[1] As with many natural products, the isolation and purification of this compound to a high degree of purity is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such compounds.[2] This application note provides detailed protocols for the purification and analysis of this compound using reverse-phase HPLC (RP-HPLC), along with methods for data presentation and visualization of the experimental workflow and a potential signaling pathway.
Experimental Protocols
This compound Purification by Preparative RP-HPLC
This protocol is designed for the purification of this compound from a crude extract or a semi-purified fraction.
Methodology:
-
Sample Preparation:
-
Dissolve the crude or semi-purified this compound extract in a minimal amount of a suitable solvent. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For RP-HPLC, it is recommended to dissolve the sample in the initial mobile phase composition (e.g., a mixture of acetonitrile and water) to ensure good peak shape.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes is a good starting point for method development. The gradient can be optimized based on the separation of this compound from impurities.
-
Flow Rate: 20 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
This compound Analysis by Analytical RP-HPLC
This protocol is for the analysis of the purity of this compound and for its quantification.
Methodology:
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the purified this compound sample in methanol or acetonitrile to a known concentration (e.g., 100 µg/mL).
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An analytical HPLC system with a quaternary or binary pump, a UV-Vis detector, and an autosampler.
-
Column: An analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile. .
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Data Presentation
Quantitative data from the analytical HPLC should be summarized in a clear and structured table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |
| This compound Standard | 8.52 | 125436 | 100 | >99 |
| Purified this compound | 8.51 | 124987 | 99.6 | 99.5 |
| Crude Extract | 8.53 | 87654 | - | 70.2 |
Note: The data presented in this table are representative examples and will vary depending on the experimental conditions and the sample.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for this compound purification and analysis.
Caption: Workflow for this compound Purification and Analysis.
Hypothetical Signaling Pathway: Antagonism of Hedgehog Signaling
While the specific signaling pathway of this compound is not yet fully elucidated, other steroidal alkaloids from Veratrum species have been shown to antagonize the Hedgehog (Hh) signaling pathway.[3] The following diagram illustrates a hypothetical mechanism of action for this compound as an antagonist of the Hh pathway.
Caption: Hypothetical Antagonism of the Hedgehog Signaling Pathway by this compound.
References
Application Notes and Protocols for the Spectroscopic Analysis of Jervinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Jervinone, a C-nor-D-homosteroidal jerveratrum alkaloid. Due to the limited availability of a complete public dataset for this compound, the spectral data of its well-characterized precursor, Jervine, is presented as a representative example. This document outlines the methodologies for acquiring and interpreting this data, crucial for the identification, characterization, and development of this compound and related compounds.
Data Presentation
The structural analysis of this compound and its analogues relies heavily on NMR and MS techniques. The following tables summarize the quantitative data obtained from these analyses for the closely related compound, Jervine.
Table 1: ¹H NMR Spectral Data of Jervine
(Data acquired in CDCl₃ at 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.65 | m | |
| 2 | 2.30 | m | |
| 3 | 3.55 | m | |
| 4 | 2.20 | m | |
| 5 | 1.80 | m | |
| 6 | 1.95 | m | |
| 7 | 1.50, 1.60 | m | |
| 8 | 1.75 | m | |
| 9 | 2.05 | m | |
| 10 | - | - | |
| 11 | 4.30 | br d | 10.0 |
| 12 | 5.80 | d | 10.0 |
| 13 | - | - | |
| 14 | 1.70 | m | |
| 15 | 1.40, 1.90 | m | |
| 16 | 2.15 | m | |
| 17 | 2.80 | m | |
| 18-CH₃ | 0.95 | s | |
| 19-CH₃ | 1.10 | s | |
| 20 | 2.50 | m | |
| 21-CH₃ | 1.05 | d | 7.0 |
| 22 | 2.90 | m | |
| 23 | 3.10 | m | |
| 24 | 1.85, 2.00 | m | |
| 25 | 1.60 | m | |
| 26 | 2.75, 2.95 | m | |
| 27-CH₃ | 0.85 | d | 6.5 |
Table 2: ¹³C NMR Spectral Data of Jervine
(Data acquired in CDCl₃ at 125 MHz)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.2 |
| 2 | 31.5 |
| 3 | 71.5 |
| 4 | 42.1 |
| 5 | 141.2 |
| 6 | 121.5 |
| 7 | 31.8 |
| 8 | 36.5 |
| 9 | 52.5 |
| 10 | 37.8 |
| 11 | 79.8 |
| 12 | 130.2 |
| 13 | 145.8 |
| 14 | 43.5 |
| 15 | 25.5 |
| 16 | 32.5 |
| 17 | 58.2 |
| 18-CH₃ | 10.5 |
| 19-CH₃ | 19.2 |
| 20 | 35.8 |
| 21-CH₃ | 18.5 |
| 22 | 65.8 |
| 23 | 50.1 |
| 24 | 30.8 |
| 25 | 31.2 |
| 26 | 48.5 |
| 27-CH₃ | 19.8 |
Table 3: Mass Spectrometry Data for Jervine
| Ionization Mode | m/z | Relative Abundance (%) | Proposed Fragment |
| ESI+ | 426.3003 | 100 | [M+H]⁺ |
| ESI+ | 408.2897 | 35 | [M+H-H₂O]⁺ |
| ESI+ | 295.1 | - | Further Fragmentation |
| ESI+ | 114.1 | - | Further Fragmentation |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of jervane-type alkaloids like this compound are provided below.
2.1 Sample Preparation
-
Isolation: this compound is typically isolated from the fermentation of Jervine with Cunninghamella elegans.
-
Purification: The crude extract is subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Sample for NMR: For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Sample for MS: For mass spectrometry, prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2.2 NMR Spectroscopy
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-15 ppm, 32K data points, relaxation delay of 1-2 s, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 64K data points, relaxation delay of 2 s, and 1024 or more scans.
-
-
2D NMR:
-
To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.
-
-
2.3 Mass Spectrometry
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[1]
-
Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for steroid alkaloids, typically performed in positive ion mode.[2]
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion (e.g., [M+H]⁺). This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain a characteristic fragmentation pattern. This is invaluable for structural confirmation and differentiation from isomers. The fragmentation can be achieved through collision-induced dissociation (CID).
-
Visualizations
Chemical Structure of this compound
Workflow for Spectroscopic Analysis of this compound
Hypothetical Signaling Pathway Inhibition by Jervane Alkaloids
Jervane-type alkaloids, such as Jervine and the related cyclopamine, are known inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[3] They exert their effect by binding to and inhibiting the Smoothened (SMO) receptor.
References
Preparing Jervinone Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jervinone, a C-nor-D-homosteroidal alkaloid, is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway. Its ability to modulate this critical developmental and oncogenic pathway makes it a valuable tool for cancer research and drug development. Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell culture-based assays. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell culture experiments.
Chemical Properties and Solubility
This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 469-60-3 | [1] |
| Molecular Formula | C₂₇H₃₇NO₃ | [1] |
| Molecular Weight | 423.59 g/mol | [1] |
| Solubility | Soluble in DMSO (up to 10 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [1][2] |
For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][3] It is crucial to use anhydrous, sterile-filtered DMSO to ensure the stability and sterility of the stock solution.
Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway
This compound exerts its biological effects by inhibiting the Sonic Hedgehog (Shh) signaling pathway.[2][4] The Shh pathway is a critical regulator of embryonic development and is aberrantly activated in various cancers. This compound acts as an antagonist of the Smoothened (SMO) receptor, a key transmembrane protein in the Shh pathway.[2][5]
In the absence of the Shh ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of Shh to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6] this compound's binding to SMO prevents this activation cascade, thereby blocking the downstream effects of the Shh pathway.[4]
Caption: this compound inhibits the Shh pathway by targeting the SMO receptor.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can be further diluted to working concentrations for various cell culture experiments.
Materials:
-
This compound powder (M.W. 423.59 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or incubator set to 37°C
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.24 mg of this compound (Calculation: 10 mmol/L * 1 L/1000 mL * 423.59 g/mol * 1000 mg/g = 4.2359 mg/mL).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound does not fully dissolve, you can warm the tube at 37°C for 5-10 minutes and vortex again.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][3] Under these conditions, the stock solution is stable for several months.[1]
-
Caption: Experimental workflow for this compound stock solution preparation.
Dilution to Working Concentrations
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[3]
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.[3]
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) or CC₅₀ (half-maximal cytotoxic concentration) for your specific cell line.
Based on available literature for the closely related compound Jervine, which also inhibits the Shh pathway, a starting concentration range for cytotoxicity and pathway inhibition studies could be between 1 µM and 25 µM.[2] One study on the myelodysplastic syndromes cell line MUTZ-1 showed that Jervine inhibited cell proliferation in a concentration-dependent manner.[4]
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10 mM in DMSO | Higher concentrations may be possible depending on solubility limits. |
| Final DMSO Concentration in Culture | < 0.5% | To avoid solvent-induced cytotoxicity. |
| Starting Experimental Concentration Range | 1 µM - 25 µM | This should be optimized for each cell line and assay. |
Safety Precautions
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can confidently prepare and use this compound stock solutions to investigate the role of the Sonic Hedgehog pathway in their cellular models.
References
Jervine: A Potential Therapeutic Agent for Smoothened-Mutant Medulloblastoma
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Medulloblastoma, the most common malignant brain tumor in children, is classified into distinct molecular subgroups, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1] A significant portion of SHH-driven medulloblastomas harbor mutations in the Smoothened (SMO) gene, a key transducer of the Hedgehog signaling pathway.[2][3] These mutations lead to constitutive activation of the pathway, promoting uncontrolled cell growth and tumor formation. Jervine, a steroidal alkaloid, has been identified as an inhibitor of the Hedgehog pathway, targeting the SMO protein.[4] This document provides an overview of jervine's potential application in studying and treating smoothened-mutant medulloblastoma, along with detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action:
The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.[5] In SHH-subgroup medulloblastoma, the pathway is aberrantly reactivated. The binding of the SHH ligand to its receptor, Patched1 (PTCH1), normally relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival.[6][7] Jervine acts as a SMO antagonist, binding to the protein and preventing its activation, thereby inhibiting the entire downstream signaling cascade.[4]
Quantitative Data
While specific quantitative data for jervine in smoothened-mutant medulloblastoma cell lines is not extensively available in the public domain, the following table presents representative data for other SMO inhibitors to provide a comparative context for experimental design.
| Compound | Target | Assay | Cell Line | IC50 (nM) | Reference |
| Jervine | Smoothened | Not Specified | Not Specified | 500-700 | [4] |
| Vismodegib (GDC-0449) | Smoothened | GLI-luciferase reporter | Not Specified | 3 | [8] |
| Sonidegib (LDE-225) | Smoothened | [3H]-Cyclopamine Binding | Human and Mouse SMO | 11 and 12 | [3] |
| Cyclopamine | Smoothened | Not Specified | Not Specified | Not Specified | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and the inhibitory action of Jervine on Smoothened.
Caption: Experimental workflow for evaluating Jervine in medulloblastoma.
Experimental Protocols
1. Cell Culture of Smoothened-Mutant Medulloblastoma Cells
-
Objective: To maintain and propagate smoothened-mutant medulloblastoma cell lines for in vitro experiments.
-
Materials:
-
Smoothened-mutant medulloblastoma cell line (e.g., Daoy, ONS-76)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate base medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of jervine on the viability and proliferation of medulloblastoma cells.
-
Materials:
-
Smoothened-mutant medulloblastoma cells
-
Jervine stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of jervine in complete medium.
-
Replace the medium in the wells with the jervine dilutions (include a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis for Hedgehog Pathway Proteins
-
Objective: To assess the effect of jervine on the expression of key Hedgehog pathway proteins (e.g., GLI1, Ptch1).
-
Materials:
-
Treated and untreated medulloblastoma cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GLI1, anti-Ptch1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with jervine at various concentrations for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
4. In Vivo Xenograft Model of Medulloblastoma
-
Objective: To evaluate the anti-tumor efficacy of jervine in a mouse model of smoothened-mutant medulloblastoma.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Smoothened-mutant medulloblastoma cells
-
Matrigel (optional)
-
Jervine formulation for in vivo administration (e.g., in corn oil)
-
Calipers
-
Animal balance
-
-
Protocol:
-
Subcutaneously inject 1-5 million medulloblastoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer jervine (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Jervine represents a promising natural product for the investigation of smoothened-mutant medulloblastoma. Its ability to inhibit the Hedgehog pathway at the level of SMO provides a clear rationale for its use in preclinical studies. The protocols outlined above provide a framework for researchers to evaluate the efficacy and mechanism of action of jervine in relevant cellular and animal models. Further research is warranted to fully elucidate its therapeutic potential, including its activity against SMO mutants that confer resistance to other inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. db.cngb.org [db.cngb.org]
- 3. Interfering with Resistance to Smoothened Antagonists by Inhibition of the PI3K Pathway in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jervine, Hedgehog (Hh) signaling inhibitor (CAS 469-59-0) | Abcam [abcam.com]
- 5. drugs.com [drugs.com]
- 6. Vismodegib Exerts Targeted Efficacy Against Recurrent Sonic Hedgehog–Subgroup Medulloblastoma: Results From Phase II Pediatric Brain Tumor Consortium Studies PBTC-025B and PBTC-032 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. adooq.com [adooq.com]
Application of Jervinone in the Study of Drug-Resistant Cancer Cells: A Review of Current Findings
Therefore, the following application notes and protocols are based on the known biological activities of compounds structurally related to jervinone and general methodologies employed in the study of drug resistance. This document serves as a foundational guide for researchers interested in exploring the potential of this compound in this field, rather than a summary of existing work.
Introduction to this compound and its Potential Relevance in Cancer Research
This compound is a naturally occurring steroid alkaloid belonging to the jerveratrum family. These compounds are known to interact with critical signaling pathways, some of which are implicated in the development of cancer and drug resistance. While direct evidence is lacking for this compound, its structural similarity to other alkaloids that have demonstrated effects on cell proliferation and signaling warrants investigation into its potential as a modulator of drug resistance mechanisms in cancer cells.
The primary hypothesis for this compound's application in this context would be its potential to interfere with pathways that are commonly upregulated in drug-resistant cancer cells, such as the Hedgehog or other developmental signaling pathways.
Potential Mechanisms of Action in Drug-Resistant Cancer Cells
Based on the activities of related compounds, several hypothetical mechanisms could be explored for this compound's action on drug-resistant cancer cells:
-
Modulation of ABC Transporters: A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell. This compound could potentially inhibit the function of these transporters, thereby increasing the intracellular concentration of cytotoxic agents.
-
Interference with Pro-Survival Signaling Pathways: Drug-resistant cells often exhibit upregulated pro-survival signaling. This compound may target key nodes in these pathways, such as Akt, NF-κB, or STAT3, leading to the induction of apoptosis.
-
Induction of Cell Cycle Arrest: this compound could potentially induce cell cycle arrest at specific checkpoints, preventing the proliferation of resistant cells and potentially sensitizing them to other therapies.
Experimental Protocols for Investigating this compound's Effects
The following are generalized protocols that can be adapted to study the effects of this compound on drug-resistant cancer cell lines.
Cell Viability and Cytotoxicity Assays
Objective: To determine the cytotoxic effects of this compound alone and in combination with standard chemotherapeutic agents on both drug-sensitive and drug-resistant cancer cell lines.
Protocol:
-
Cell Culture: Culture drug-sensitive (e.g., MCF-7) and their drug-resistant counterparts (e.g., MCF-7/ADR) in appropriate media.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of this compound, a standard chemotherapeutic drug (e.g., Doxorubicin), and a combination of both.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment condition.
Data Presentation:
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | Doxorubicin | Value |
| MCF-7 | This compound | Value |
| MCF-7 | Doxorubicin + this compound | Value |
| MCF-7/ADR | Doxorubicin | Value |
| MCF-7/ADR | This compound | Value |
| MCF-7/ADR | Doxorubicin + this compound | Value |
ABC Transporter Activity Assay
Objective: To assess the effect of this compound on the efflux activity of ABC transporters.
Protocol:
-
Cell Culture: Culture drug-resistant cells (e.g., A549/Taxol) known to overexpress specific ABC transporters.
-
Dye Loading: Incubate the cells with a fluorescent substrate of the ABC transporter (e.g., Rhodamine 123 for P-glycoprotein).
-
Treatment: Treat the cells with this compound at various concentrations. A known inhibitor of the transporter (e.g., Verapamil) should be used as a positive control.
-
Incubation: Incubate for a defined period (e.g., 60-90 minutes).
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Increased fluorescence indicates inhibition of the transporter.
Data Presentation:
| Treatment | Mean Fluorescence Intensity |
| Control | Value |
| This compound (Conc. 1) | Value |
| This compound (Conc. 2) | Value |
| Verapamil | Value |
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the effects of this compound on drug-resistant cancer cells.
Caption: A hypothetical workflow for investigating this compound in drug-resistant cancer.
Visualization of a Potential Signaling Pathway
This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound to overcome drug resistance.
Caption: Hypothetical signaling pathway targeted by this compound in resistant cancer cells.
Disclaimer: The information provided above is for research and informational purposes only and is not intended as a substitute for professional scientific advice. The experimental protocols are generalized and will require optimization for specific cell lines and experimental conditions. As there is currently a lack of direct evidence for this compound's application in drug-resistant cancer, all proposed experiments are exploratory in nature.
Jervinone: A Promising Therapeutic Agent for Nasopharyngeal Carcinoma
Application Notes and Protocols for Researchers
Jervinone, a naturally occurring steroidal alkaloid, has demonstrated significant anti-tumor activity in nasopharyngeal carcinoma (NPC) cell lines. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its investigation in a research setting. This compound exerts its effects through the induction of apoptosis and autophagy, cell cycle arrest, and the modulation of key signaling pathways, offering a multi-faceted approach to inhibiting NPC cell proliferation.
Mechanism of Action
This compound's anti-cancer effects in nasopharyngeal carcinoma are primarily attributed to its ability to induce autophagic apoptosis through the inhibition of the Hedgehog signaling pathway.[1][2] Treatment with this compound leads to a dose- and time-dependent reduction in the proliferation of NPC cells.[2] Key molecular events include:
-
Cell Cycle Arrest: this compound induces a significant cell cycle arrest at the G2/M phase in NPC cells.[1][2] This is accompanied by DNA damage.[1]
-
Apoptosis Induction: The compound effectively triggers apoptosis, evidenced by the activation of Caspase-3.[2]
-
Autophagy: this compound promotes autophagy by blocking the AKT/mTOR signaling pathway and activating the AMPK signaling pathway.[2] This autophagy appears to be a crucial component of this compound-induced cell death.[2]
-
Mitochondrial Impairment: Treatment with this compound leads to increased production of reactive oxygen species (ROS) and mitochondrial damage, resulting in the release of Cytochrome-c.[2]
-
Hedgehog Pathway Inhibition: this compound markedly suppresses the expression of key components of the Hedgehog signaling pathway, including SHH, PTCH1, SMO, and GLI1.[2] The induction of apoptosis and autophagy by this compound is closely linked to the blockade of this pathway.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on nasopharyngeal carcinoma cell lines as reported in the literature.
Table 1: Cell Cycle Distribution in NPC Cells after 48h this compound Treatment [1]
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 5-8F | 0 | 55.1 ± 2.3 | 30.2 ± 1.8 | 14.7 ± 1.1 |
| 10 | 48.3 ± 2.1 | 25.4 ± 1.5 | 26.3 ± 1.7 | |
| 20 | 35.6 ± 1.9 | 20.1 ± 1.3 | 44.3 ± 2.2 | |
| 40 | 28.7 ± 1.5 | 15.8 ± 1.1 | 55.5 ± 2.8 | |
| C666-1 | 0 | 60.3 ± 2.5 | 25.1 ± 1.6 | 14.6 ± 1.0 |
| 10 | 52.1 ± 2.2 | 20.3 ± 1.4 | 27.6 ± 1.8 | |
| 20 | 40.2 ± 1.8 | 15.7 ± 1.2 | 44.1 ± 2.3 | |
| 40 | 30.5 ± 1.6 | 12.4 ± 1.0 | 57.1 ± 2.9 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in NPC cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose- and time-dependent effects of this compound on the viability of NPC cells.
Materials:
-
NPC cell lines (e.g., 5-8F, C666-1)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed NPC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of NPC cells.
Materials:
-
NPC cells
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed NPC cells in 6-well plates and treat with this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in NPC cells.
Materials:
-
NPC cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat NPC cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis, autophagy, and the Hedgehog signaling pathway.
Materials:
-
NPC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Caspase-3, LC3B, p-AKT, p-mTOR, SHH, GLI1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat NPC cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism in NPC cells.
Caption: Workflow for this compound evaluation.
References
Jervinone Application Notes and Protocols: Generation and Analysis of Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jervinone, a steroidal alkaloid, has emerged as a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound exerts its inhibitory effect through direct binding to the transmembrane protein Smoothened (Smo), a key component of the Hh cascade. This interaction blocks the downstream signaling events that lead to the activation of Gli transcription factors and subsequent expression of target genes involved in cell growth and survival. These application notes provide a comprehensive guide to generating and analyzing this compound dose-response curves to determine its cytotoxic and anti-proliferative effects on cancer cells.
Data Presentation
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MUTZ-1 | Myelodysplastic Syndrome | Not explicitly stated, but showed dose-dependent inhibition | [1][2] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent inhibition | |
| HCT116 | Colon Cancer | Not explicitly stated, but showed dose-dependent inhibition | |
| PC-3 | Prostate Cancer | Not explicitly stated, but showed dose-dependent inhibition | |
| HepG2 | Liver Cancer | Not explicitly stated, but showed dose-dependent inhibition |
Experimental Protocols
Protocol 1: Generation of a this compound Dose-Response Curve using MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., A549, HCT116, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Aspirate the culture medium and wash the cells with sterile PBS. c. Detach the cells using Trypsin-EDTA and neutralize with complete medium. d. Centrifuge the cell suspension and resuspend the pellet in fresh complete medium. e. Count the cells using a hemocytometer or automated cell counter. f. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. g. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare a serial dilution of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. b. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration. c. Also include a "medium only" blank control. d. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the various concentrations of this compound or control solutions to the respective wells. e. Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under a microscope. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of Hedgehog Pathway Proteins
This protocol describes the procedure to analyze the expression levels of key Hedgehog signaling pathway proteins (Shh, PTCH1, SMO, and Gli1) in cancer cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound (from a parallel experiment to the MTT assay)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against Shh, PTCH1, SMO, Gli1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. Treat cancer cells with different concentrations of this compound (including a vehicle control) for the desired time (e.g., 48 hours). b. Aspirate the medium and wash the cells with ice-cold PBS. c. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. g. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples. b. Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against Shh, PTCH1, SMO, Gli1, and the loading control overnight at 4°C with gentle agitation. h. Wash the membrane three times with TBST for 10 minutes each. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST for 10 minutes each.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Logical relationship of this compound's effect on cancer cells.
References
Jervinone: A Promising Inducer of Autophagic Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jervinone, a naturally occurring steroidal alkaloid, has emerged as a potent anti-cancer agent with a unique mechanism of action. It effectively induces a specialized form of programmed cell death known as autophagic apoptosis in various cancer cell lines. This process involves the simultaneous activation of both autophagy and apoptosis, leading to a more efficient elimination of malignant cells. These application notes provide a comprehensive overview of the cellular effects of this compound, detailed protocols for key experiments, and a summary of its impact on critical signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis, and the expression of key regulatory proteins.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | Cell Viability (%) |
| C666-1 (Nasopharyngeal Carcinoma) | 48 | 0 (Control) | 100 |
| 10 | ~80 | ||
| 20 | ~55 | ||
| 40 | ~30 | ||
| 5-8F (Nasopharyngeal Carcinoma) | 48 | 0 (Control) | 100 |
| 10 | ~75 | ||
| 20 | ~50 | ||
| 40 | ~25 |
Table 2: this compound-Induced Apoptosis in Nasopharyngeal Carcinoma Cells (48h Treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Fold Change in Cleaved Caspase-3 Expression |
| C666-1 | 0 (Control) | ~5 | 1.0 |
| 20 | ~25 | Increased | |
| 40 | ~45 | Markedly Increased | |
| 5-8F | 0 (Control) | ~8 | 1.0 |
| 20 | ~30 | Increased | |
| 40 | ~50 | Markedly Increased |
Table 3: Modulation of Autophagy-Related and Signaling Proteins by this compound (48h Treatment)
| Cell Line | This compound Concentration (µM) | LC3-II/LC3-I Ratio | p62 Expression | p-AKT/AKT Ratio | p-mTOR/mTOR Ratio |
| C666-1 | 0 (Control) | Baseline | High | High | High |
| 20 | Increased | Decreased | Decreased | Decreased | |
| 40 | Markedly Increased | Markedly Decreased | Markedly Decreased | Markedly Decreased | |
| 5-8F | 0 (Control) | Baseline | High | High | High |
| 20 | Increased | Decreased | Decreased | Decreased | |
| 40 | Markedly Increased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., C666-1, 5-8F)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-3 Activity Assay Kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Microplate reader
Protocol:
-
Treat cells with this compound as described previously.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
Calculate the fold change in caspase-3 activity relative to the control.
Autophagy Detection by Western Blot for LC3 and p62
Objective: To assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Autophagic Flux Assay with Bafilomycin A1
Objective: To measure the dynamic process of autophagy (autophagic flux).
Materials:
-
Cancer cell lines
-
This compound
-
Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)
-
Western blotting reagents as described above
Protocol:
-
Treat cells with this compound for the desired time.
-
In the last 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells.
-
Harvest and lyse the cells.
-
Perform Western blotting for LC3 and p62 as described above.
-
Autophagic flux is determined by the accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence. An increase in LC3-II accumulation with Bafilomycin A1 indicates a functional autophagic flux.
Western Blot Analysis of PI3K/AKT/mTOR and Hedgehog Signaling Pathways
Objective: To investigate the effect of this compound on key signaling proteins.
Materials:
-
As described in the autophagy Western blot protocol.
-
Primary antibodies: anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Shh, anti-PTCH1, anti-SMO, anti-GLI1.
Protocol:
-
Follow the Western blotting protocol described above.
-
Use the specified primary antibodies to detect the phosphorylation status and total protein levels of key components of the PI3K/AKT/mTOR and Hedgehog pathways.
-
Quantify the ratio of phosphorylated to total protein to determine the activation status of the pathways.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
Troubleshooting & Optimization
Technical Support Center: Jervinone Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Jervinone for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a steroidal alkaloid derived from plants of the Veratrum species. It is of significant interest to researchers for its potential therapeutic properties, notably as an inhibitor of the Hedgehog signaling pathway. However, this compound is a lipophilic molecule and is poorly soluble in aqueous solutions. This low aqueous solubility can lead to poor absorption and low bioavailability when administered in vivo, making it challenging to achieve therapeutic concentrations in animal models and limiting the reliability of experimental results.
Q2: What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is the first step in developing an appropriate formulation strategy. While comprehensive public data is limited, here is a summary of available information:
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇NO₃ | [1] |
| Molecular Weight | 423.59 g/mol | [1] |
| Appearance | Powder | ChemNorm |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |
| Aqueous Solubility | Poorly soluble (specific quantitative data not readily available in public literature) | Implied by organic solvent solubility |
| LogP | Not explicitly reported, but expected to be high due to its lipophilic nature. | General knowledge of steroidal alkaloids |
| BCS Classification | Not officially classified. Likely Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) due to its poor aqueous solubility. | Inferred from physicochemical properties |
Q3: What are the primary signaling pathways affected by this compound?
This compound is primarily known as an inhibitor of the Hedgehog (Hh) signaling pathway.[2][3][4] It acts by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[2][4][5] This inhibition prevents the downstream activation of GLI transcription factors, leading to the suppression of Hh target gene expression.[3][4] Dysregulation of the Hedgehog pathway is implicated in the development of various cancers, making this compound a compound of interest for oncology research. Additionally, studies have shown that this compound can induce autophagy-mediated apoptosis and inhibit the PI3K/AKT signaling pathway in cancer cells.[3][6]
Troubleshooting Guide: Improving this compound's In Vivo Solubility
This guide provides several strategies to overcome the solubility challenges of this compound for in vivo experiments. The choice of method will depend on the specific experimental requirements, including the animal model, route of administration, and desired dosage.
Method 1: Co-solvent Formulations
A common and straightforward approach for initial in vivo studies is the use of a co-solvent system.
Issue: this compound precipitates out of solution when diluted in aqueous buffers for injection.
Solution: Prepare a stock solution of this compound in a water-miscible organic solvent and then dilute it in a suitable vehicle for injection.
Detailed Protocol:
-
Stock Solution Preparation:
-
Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mg/mL). To aid dissolution, you can gently warm the solution at 37°C and use an ultrasonic bath.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution appropriate for your animal model. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
A mixture of Cremophor EL, ethanol, and saline.
-
A mixture of PEG 400, Tween 80, and saline.
-
-
-
Final Formulation:
-
On the day of the experiment, dilute the this compound stock solution in the chosen vehicle to the final desired concentration.
-
Important: The final concentration of the organic co-solvent (e.g., DMSO) should be kept to a minimum (typically <10% of the total injection volume) to avoid toxicity in the animals. Perform a pilot study to determine the maximum tolerated concentration of the co-solvent in your specific animal model.
-
Always visually inspect the final formulation for any signs of precipitation before administration.
-
Troubleshooting:
-
Precipitation upon dilution:
-
Decrease the final concentration of this compound.
-
Increase the percentage of the co-solvent in the final formulation, being mindful of potential toxicity.
-
Try a different co-solvent system (e.g., a combination of DMSO and PEG 400).
-
Method 2: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased aqueous solubility.
Issue: Requirement for a formulation with lower organic solvent content for chronic dosing studies.
Solution: Utilize cyclodextrins to enhance the aqueous solubility of this compound.
Detailed Protocol:
-
Choosing a Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.
-
-
Complexation:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v in water or buffer).
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture for several hours to facilitate the formation of the inclusion complex. The solution should become clear as the this compound dissolves.
-
The mixture can be gently heated (e.g., to 40-50°C) to accelerate complexation.
-
-
Final Formulation:
-
Once the this compound is fully dissolved, the solution can be sterile-filtered for administration.
-
The final concentration of this compound will depend on the complexation efficiency of the chosen cyclodextrin. It is advisable to determine the maximum achievable concentration experimentally.
-
Troubleshooting:
-
Incomplete dissolution:
-
Increase the concentration of the cyclodextrin.
-
Increase the complexation time or temperature.
-
Ensure the pH of the solution is optimal for this compound's stability.
-
Method 3: Nanoparticle Formulations
Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its solubility, stability, and pharmacokinetic profile.
Issue: Need for a formulation that provides sustained release or targeted delivery of this compound.
Solution: Formulate this compound into a nanoparticle-based delivery system.
Detailed Protocol (Conceptual Outline):
-
Liposomes:
-
Dissolve this compound and lipids (e.g., phospholipids, cholesterol) in an organic solvent.
-
Create a thin lipid film by evaporating the organic solvent.
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles.
-
Sonication or extrusion can be used to reduce the size and lamellarity of the liposomes, resulting in small unilamellar vesicles (SUVs).
-
-
Polymeric Nanoparticles:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent.
-
Emulsify this organic phase in an aqueous phase containing a surfactant.
-
Evaporate the organic solvent to allow the nanoparticles to form.
-
Collect and wash the nanoparticles by centrifugation.
-
Troubleshooting:
-
Low encapsulation efficiency:
-
Optimize the drug-to-lipid or drug-to-polymer ratio.
-
Adjust the formulation parameters (e.g., choice of lipids/polymers, surfactants, pH).
-
-
Particle aggregation:
-
Optimize the surface charge of the nanoparticles (zeta potential).
-
Incorporate PEGylated lipids or polymers to create a stealth coating.
-
Visualizing this compound's Mechanism of Action
To aid in understanding the experimental context, the following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the Hedgehog signaling pathway by targeting SMO.
References
- 1. This compound | CAS: 469-60-3 | ChemNorm [chemnorm.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Jervine inhibits non-small cell lung cancer (NSCLC) progression by suppressing Hedgehog and AKT signaling via triggering autophagy-regulated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effect of Smo inhibitor jervine and its combination with decitabine can target Hedgehog signaling pathway to inhibit myelodysplastic syndrome cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Jervinone Concentration for Hedgehog Pathway Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Jervinone as a Hedgehog (Hh) pathway inhibitor in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the Hedgehog pathway?
A1: this compound is a naturally occurring steroidal alkaloid that functions as an antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[2][3][4] This allows SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors, which then regulate the expression of Hh target genes.[2][4] this compound directly binds to and inhibits SMO, thereby preventing the downstream activation of GLI proteins and suppressing the expression of Hh target genes.
Q2: What is the optimal solvent and concentration for preparing a this compound stock solution?
A2: this compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution can then be diluted to the desired final concentration in cell culture medium.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[5] Always include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent.
Q4: How stable is this compound in solution?
A4: this compound stock solutions in DMSO are generally stable when stored at -20°C or -80°C and protected from light. For working solutions diluted in cell culture medium, it is best to prepare them fresh for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Hedgehog pathway activity (e.g., no change in Gli1 expression). | 1. Suboptimal this compound concentration: The concentration of this compound may be too low to effectively inhibit SMO in your specific cell line. 2. Inactive this compound: The this compound compound may have degraded due to improper storage or handling. 3. Cell line is not responsive to Hh pathway inhibition: The cell line may have a mutation downstream of SMO (e.g., in SUFU or GLI) that renders it resistant to SMO antagonists. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your cell line. 2. Use a fresh stock of this compound: Prepare a new stock solution from a reliable source and store it properly. 3. Verify pathway activation: Confirm that the Hh pathway is active in your cell line at baseline or can be stimulated (e.g., with Shh ligand or a SMO agonist like SAG). Consider using a cell line known to be responsive to SMO inhibitors as a positive control. |
| High cell death or cytotoxicity observed. | 1. This compound concentration is too high: The concentration of this compound may be toxic to the cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be causing cytotoxicity. 3. Off-target effects: At high concentrations, this compound may have off-target effects that lead to cell death. | 1. Lower the this compound concentration: Use a lower concentration of this compound that still effectively inhibits the Hh pathway. 2. Reduce the final DMSO concentration: Ensure the final DMSO concentration in your experiments is below 0.5%, and ideally at or below 0.1%.[5] 3. Perform a viability assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your pathway inhibition experiments to distinguish between specific Hh pathway inhibition and general cytotoxicity. |
| Inconsistent or variable results between experiments. | 1. Inconsistent this compound preparation: Variations in the preparation of this compound stock and working solutions can lead to variability. 2. Cell culture variability: Differences in cell passage number, confluency, or overall health can affect their response to treatment. 3. Assay variability: Inconsistent incubation times or reagent preparation can introduce variability. | 1. Standardize solution preparation: Use a consistent protocol for preparing and diluting this compound. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment. 3. Standardize assay protocols: Adhere strictly to your experimental protocols, including incubation times and reagent handling. |
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported across a wide range of cancer cell lines in readily available literature, the following table provides a general range of concentrations for Hedgehog pathway inhibitors and key considerations for determining the optimal concentration in your experiments.
| Parameter | General Concentration Range | Notes |
| Effective Concentration for Hh Pathway Inhibition | 1 - 25 µM | The optimal concentration is highly cell-line dependent and should be determined empirically. |
| IC50 for Cell Viability | > 25 µM | Ideally, the concentration used for pathway inhibition should be significantly lower than the concentration that causes significant cell death. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.
-
Protocol 2: In Vitro Inhibition of the Hedgehog Pathway in Adherent Cells
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Remove the existing cell culture medium.
-
Add the freshly prepared this compound working solution (and vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and the specific endpoint being measured.
-
-
Analysis of Hedgehog Pathway Inhibition:
-
After the incubation period, assess the inhibition of the Hedgehog pathway. Common methods include:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of the GLI1 and PTCH1 genes, which are direct targets of the Hedgehog pathway. A significant decrease in their expression in this compound-treated cells compared to the vehicle control indicates pathway inhibition.[6][7]
-
Western Blot: Analyze the protein levels of GLI1.
-
Luciferase Reporter Assay: If using a cell line stably transfected with a GLI-responsive luciferase reporter construct, measure the luciferase activity.
-
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
Caption: A typical experimental workflow for testing this compound's inhibitory effect.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Smoothened Receptor Antagonists | Smoothened Receptors | Tocris Bioscience [tocris.com]
- 2. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Gli1 mobilizes endogenous neural stem cells for remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Transcription Factor GLI1 Modulates the Inflammatory Response during Pancreatic Tissue Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Jervinone stability in cell culture media over time
This technical support center provides guidance on the stability of Jervinone in cell culture media and offers troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
Q2: How should I prepare and store this compound stock solutions?
It is advisable to dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maximize its shelf-life. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: Can components of the cell culture media affect this compound's stability?
Yes, components in cell culture media can potentially impact the stability of small molecules. For instance, RPMI-1640 contains vitamins and other components that could contribute to the degradation of the compound over time.[1][2] It is crucial to consider the specific formulation of your medium when assessing stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution or working solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions in media immediately before use. |
| Lower than expected bioactivity. | This compound degradation in the cell culture media over the course of the experiment. | Determine the half-life of this compound in your specific cell culture media and conditions (see protocol below). Consider replenishing the media with fresh this compound at appropriate intervals for long-term experiments. |
| Precipitation of this compound in the media. | The final concentration of the solvent (e.g., DMSO) is too high, or the solubility of this compound in the media is exceeded. | Ensure the final concentration of the solvent is compatible with your cell line (typically <0.5%). Perform a solubility test to determine the maximum soluble concentration of this compound in your media. |
| Cell toxicity observed at expected non-toxic concentrations. | Contamination of stock solution or interaction with media components leading to toxic byproducts. | Use sterile techniques for all solution preparations. Test the vehicle control (media with solvent) alongside the this compound treatment to rule out solvent toxicity. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration of 10 µM.
-
Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Precipitate proteins by adding an equal volume of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of this compound in each sample by HPLC. A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Quantify the peak area corresponding to this compound at each time point and normalize it to the T=0 time point to determine the percentage of this compound remaining.
Data Presentation:
The quantitative data from the stability study can be summarized in a table as follows:
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 12 | 88.1 |
| 24 | 79.4 |
| 48 | 63.2 |
| 72 | 51.5 |
Visualizations
This compound Stability Experimental Workflow
Caption: Workflow for determining this compound stability.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical inhibitory signaling pathway for this compound.
References
Jervinone Degradation Under Acidic Conditions: A Technical Support Center
Disclaimer: Information on the forced degradation of jervinone under acidic conditions is limited in publicly available literature. This technical support center provides guidance based on the known chemistry of the closely related steroidal alkaloid, jervine, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). The information herein should be used as a starting point for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on the structure of the related compound jervine, this compound is expected to be susceptible to degradation under acidic conditions. A key point of instability is the tetrahydrofuran ring, which is known to be prone to fragmentation in the presence of acid[1]. The rate of degradation is expected to increase with decreasing pH and increasing temperature.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: While specific degradation products of this compound have not been fully characterized in the literature, acid-catalyzed fragmentation of the tetrahydrofuran ring is a probable degradation pathway[1]. This could lead to the formation of one or more degradation products with altered ring structures. It is also possible that other acid-labile functional groups within the molecule could undergo hydrolysis or rearrangement.
Q3: I am not seeing any degradation of my this compound sample under my initial acidic stress conditions. What should I do?
A3: If you do not observe degradation, consider incrementally increasing the severity of your stress conditions. This can be achieved by:
-
Increasing the acid concentration: Move from 0.1 M HCl to 0.5 M or 1 M HCl.
-
Increasing the temperature: If the experiment was conducted at room temperature, try increasing it to 50-70°C.
-
Extending the exposure time: Increase the duration of the stress testing.
It is recommended to start with milder conditions and gradually increase the stress to avoid excessive degradation and the formation of secondary, irrelevant degradation products[2][3].
Q4: My chromatogram shows multiple unexpected peaks after acid treatment. How can I identify if they are degradation products?
A4: To confirm that the new peaks are degradation products, you should:
-
Analyze a control sample: Run a chromatogram of this compound that has not been subjected to acidic stress. The new peaks should be absent in this control.
-
Perform a mass balance analysis: The sum of the peak areas of this compound and all degradation products should ideally be close to the initial peak area of this compound. A significant deviation may indicate the formation of non-chromophoric products or issues with the analytical method.
-
Use mass spectrometry (LC-MS): Coupling your liquid chromatograph to a mass spectrometer will allow you to determine the mass-to-charge ratio (m/z) of the parent drug and the unknown peaks. The fragmentation patterns can provide structural information about the degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the acid degradation study of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed | - Acid concentration is too low.- Temperature is too low.- Exposure time is too short. | - Increase the acid concentration (e.g., from 0.1 M to 1 M HCl).- Increase the temperature (e.g., to 50-70°C).- Extend the duration of the study. |
| Complete degradation of this compound | - Acid concentration is too high.- Temperature is too high.- Exposure time is too long. | - Decrease the acid concentration.- Lower the temperature.- Reduce the exposure time to capture initial degradation products. |
| Poor peak shape for this compound or degradation products | - Inappropriate mobile phase pH.- Column degradation due to harsh acidic conditions. | - Adjust the mobile phase pH to be within the stable range for your column.- Use a more acid-stable column (e.g., a C18 column designed for low pH).- Neutralize the sample with a suitable base before injection. |
| Irreproducible results | - Inconsistent temperature control.- Inaccurate preparation of acidic solutions.- Sample evaporation. | - Use a calibrated water bath or oven for temperature control.- Ensure accurate and consistent preparation of all solutions.- Use sealed vials for the degradation study. |
| Mass imbalance | - Formation of non-UV active degradation products.- Degradation products are not eluting from the column.- Incomplete separation of peaks. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.- Modify the gradient to ensure all components are eluted.- Optimize the chromatographic method for better resolution. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
Objective: To induce and monitor the degradation of this compound under acidic stress.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions for neutralization
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
-
A C18 reversed-phase column suitable for low pH conditions
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Treatment:
-
For a preliminary study, transfer 1 mL of the this compound stock solution to a vial and add 1 mL of 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of water instead of HCl.
-
Incubate both samples at room temperature for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize an aliquot of the acid-treated sample with an equivalent volume and concentration of NaOH.
-
Dilute the neutralized sample and the control sample to a suitable concentration with the mobile phase.
-
Analyze the samples by HPLC or UPLC-MS.
-
-
Condition Optimization:
-
Based on the initial results, adjust the stress conditions as needed. If no degradation is observed, increase the HCl concentration to 1 M and/or the temperature to 50°C. If degradation is too rapid, decrease the acid concentration, temperature, or time.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Protocol 2: Analytical Method for this compound and its Degradation Products
Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential acid degradation products.
Instrumentation and Conditions:
-
System: UPLC-MS/MS[4]
-
Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[4]
-
Mobile Phase:
-
Gradient Program: A gradient elution is recommended to ensure the separation of polar degradation products from the less polar parent compound. A starting condition of 95% A, holding for 1 minute, then a linear gradient to 5% A over 10 minutes, followed by a re-equilibration step is a good starting point.
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or MS detection in positive ion mode. For MS/MS, monitor the transition of m/z 426.3 → 108.8 for this compound[4].
Visualizations
References
- 1. Progress toward a Convergent, Asymmetric Synthesis of Jervine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Jervinone crystallization in DMSO stock solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervinone, focusing on the common issue of crystallization in DMSO stock solutions.
Troubleshooting Guide: Avoiding this compound Crystallization
Issue: My this compound has precipitated or crystallized out of my DMSO stock solution.
This is a common issue with many organic compounds, including this compound. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Poor Quality or "Wet" DMSO | DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation. Always use anhydrous, high-purity DMSO (≥99.9%). Purchase in small, sealed containers and use a fresh aliquot for preparing stock solutions. |
| Low Temperature | DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1][2]. If your lab is cool, the DMSO itself can begin to solidify, causing the solute to crash out. Gently warm the stock solution to room temperature or in a 37°C water bath to redissolve the compound. |
| High Concentration | You may be exceeding the solubility limit of this compound in DMSO at your storage temperature. While specific quantitative solubility data for this compound is not readily available, it is recommended to start with concentrations at or below 10 mM. If a higher concentration is needed, you may need to perform a solubility test. |
| Improper Dissolution Technique | This compound, being a powder, may require assistance to fully dissolve. To aid dissolution, gently warm the solution to 37°C and use a vortex mixer or an ultrasonic bath.[3] Ensure the powder is fully dissolved before storage. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing your stock solution can promote crystallization. It is best practice to aliquot your stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles. |
| Incorrect Storage | Long-term storage at room temperature is not recommended. For optimal stability and to prevent crystallization, store this compound stock solutions at -20°C or -80°C.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for a this compound stock solution in DMSO?
While the absolute maximum solubility is not published, a stock solution of 10 mM is a common starting point for compounds of this type. It is advisable to not exceed this concentration without first performing a solubility test. For a closely related compound, Jervine, a solubility of 10 mg/mL (23.49 mM) in fresh DMSO has been reported.
Q2: How should I prepare my this compound stock solution to prevent crystallization?
Follow the detailed experimental protocol below. Key steps include using anhydrous DMSO, gently warming, and sonicating to ensure complete dissolution.
Q3: My stock solution has already crystallized. Is it still usable?
In most cases, yes. Gently warm the vial in a 37°C water bath and vortex or sonicate until the crystals are fully redissolved. Before use, visually inspect the solution to ensure no crystals remain. However, if the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q4: How should I store my this compound stock solution?
Aliquot the stock solution into single-use vials and store them at -20°C for several months or at -80°C for longer-term storage.[3]
Q5: I need to make a working solution in an aqueous buffer. How can I prevent it from precipitating?
When diluting the DMSO stock into an aqueous buffer or cell culture medium, add the DMSO stock to the aqueous solution dropwise while gently vortexing. It is also recommended to perform serial dilutions to avoid a sudden change in solvent polarity. The final concentration of DMSO in your working solution should be kept low, typically below 0.5%, to avoid solvent effects on your experiment.
Data Presentation
This compound Stock Solution Preparation Guide
The following table provides the calculated volumes of DMSO required to prepare stock solutions of this compound at various molar concentrations.
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound |
| 1 mM | 2.36 mL | 11.80 mL |
| 5 mM | 0.47 mL | 2.36 mL |
| 10 mM | 0.24 mL | 1.18 mL |
| 50 mM | 0.05 mL | 0.24 mL |
Calculations are based on the molecular weight of this compound (423.59 g/mol ).
Estimated Solubility of Related Compounds in DMSO
| Compound | Estimated Solubility in DMSO |
| Jervine | 10 mg/mL (23.49 mM) |
Note: this compound is a metabolite of Jervine. This data is provided as an estimate, and the actual solubility of this compound may vary.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes
Procedure:
-
Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 1 mg of this compound.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the this compound powder. For 1 mg of this compound to make a 10 mM solution, add 236 µL of DMSO.
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
Visually inspect the solution to ensure that all of the this compound has completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
Visualizations
This compound's Putative Signaling Pathway
This compound is understood to be an inhibitor of the Hedgehog signaling pathway, a critical pathway in embryonic development and cellular proliferation. It is believed to act by inhibiting the Smoothened (SMO) protein, a key transducer of the Hedgehog signal.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
General Experimental Workflow for a Cell-Based Assay
This diagram outlines a typical workflow for utilizing a this compound DMSO stock solution in a cell-based assay, such as a cell viability or reporter gene assay.
Caption: A generalized workflow for a cell-based assay using a this compound DMSO stock solution.
References
Technical Support Center: Jervinone Synthesis from Jervine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield in the synthesis of Jervinone from Jervine. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this compound.
Troubleshooting Guides
Low yields in the synthesis of this compound from Jervine can arise from various factors, including incomplete reaction, side reactions, and suboptimal purification. The following question-and-answer guide addresses specific issues you might encounter during the Oppenauer oxidation of Jervine.
Q1: My Oppenauer oxidation of Jervine is incomplete, and I am recovering a significant amount of starting material. What are the possible causes and solutions?
A1: Incomplete conversion is a frequent cause of low this compound yield. Several factors related to the reagents and reaction conditions can contribute to this issue.
-
Inactive Aluminum Catalyst: The aluminum alkoxide catalyst (e.g., aluminum isopropoxide or aluminum tert-butoxide) is highly sensitive to moisture. Contamination with water will deactivate the catalyst, hindering the oxidation process.
-
Solution: Use freshly opened or properly stored aluminum alkoxide. Ensure all glassware is thoroughly dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Hydride Acceptor: The Oppenauer oxidation is a reversible reaction.[1] A large excess of the hydride acceptor (typically acetone) is necessary to drive the equilibrium towards the formation of this compound.[1]
-
Solution: Use a significant excess of freshly distilled, dry acetone. The acetone should be of high purity and free from water.
-
-
Inadequate Reaction Time or Temperature: The oxidation of sterically hindered secondary alcohols like Jervine may require longer reaction times or higher temperatures to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction temperature by refluxing the mixture. Extend the reaction time until TLC analysis indicates the complete consumption of Jervine.
-
Experimental Protocol: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the reaction mixture, a co-spot (reaction mixture and Jervine standard), and a Jervine standard onto the baseline of the TLC plate.
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The optimal ratio should be determined experimentally to achieve good separation between Jervine and this compound.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain). This compound, being a ketone, will have a different Rf value than the alcohol, Jervine.
Q2: I am observing the formation of significant byproducts in my reaction mixture, leading to a low yield of this compound. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common challenge in the Oppenauer oxidation, particularly with substrates containing other reactive functional groups.
-
Aldol Condensation of Acetone: The basic nature of the aluminum alkoxide can catalyze the self-condensation of acetone, leading to the formation of diacetone alcohol and other related impurities. This consumes the hydride acceptor and complicates purification.
-
Solution: Add the aluminum alkoxide to the solution of Jervine in acetone at a controlled rate, preferably at a lower temperature, to minimize the localized high concentration of the base. Using a less basic aluminum alkoxide, if compatible with the substrate, can also be considered.
-
-
Double Bond Migration: Jervine contains a double bond that could potentially migrate under the reaction conditions, leading to the formation of isomeric impurities.
-
Solution: Employ milder reaction conditions. If possible, conduct the reaction at room temperature for a longer duration instead of at elevated temperatures. The use of specific aluminum catalysts known to minimize isomerization in steroidal systems can also be explored.
-
Below is a diagram illustrating the desired reaction pathway and potential side reactions.
Caption: Reaction pathway for this compound synthesis and potential side reactions.
Q3: I am struggling with the purification of this compound from the crude reaction mixture, resulting in a low isolated yield. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to the presence of unreacted starting material, aluminum salts, and organic byproducts.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the bulk of the aluminum salts.
-
Solution: After the reaction is complete, cool the mixture and slowly quench it with a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to break up the aluminum complexes. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4) before concentrating.
-
-
Chromatographic Purification: Column chromatography is typically required to separate this compound from closely related impurities.
-
Solution: Use silica gel column chromatography with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to first elute the less polar impurities, followed by this compound. Monitor the fractions by TLC to identify and combine the pure product fractions.
-
Below is a workflow for a typical synthesis and purification process.
Caption: Experimental workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound from Jervine?
Q: How can I confirm the identity and purity of my synthesized this compound?
A: The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. The 1H NMR spectrum of this compound will show characteristic shifts for the protons in the vicinity of the newly formed ketone, and the disappearance of the proton signal corresponding to the hydroxyl-bearing carbon in Jervine. The 13C NMR spectrum will show a characteristic downfield shift for the carbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (C27H37NO3, M.Wt: 423.59).[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product. A pure sample should show a single major peak.
Data Presentation: Expected vs. Observed Data
| Technique | Expected Data for this compound | Troubleshooting for Discrepancies |
| TLC | A single spot with a different Rf value than Jervine. | Multiple spots indicate impurities. Streaking may suggest overloading or interaction with the stationary phase. |
| 1H NMR | Disappearance of the C-3 proton signal of Jervine (around 3.5 ppm) and appearance of new signals in the downfield region. | Presence of the C-3 proton signal indicates incomplete reaction. Unidentified peaks suggest the presence of byproducts. |
| 13C NMR | Appearance of a carbonyl peak (typically >200 ppm). | Absence of a carbonyl peak and presence of a carbon signal around 70 ppm (C-OH) indicates unreacted Jervine. |
| Mass Spec | A molecular ion peak corresponding to the mass of this compound (m/z = 424.28 for [M+H]+). | Peaks corresponding to Jervine or other molecular weights indicate impurities or side products. |
Q: What are the key safety precautions to take during the synthesis of this compound?
A: Jervine and its derivatives are toxic alkaloids and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Conduct all manipulations of Jervine, this compound, and volatile organic solvents in a well-ventilated fume hood.
-
Handling of Reagents: Aluminum alkoxides are moisture-sensitive and can be flammable. Acetone is a flammable solvent. Handle these reagents with care and away from ignition sources.
By carefully considering these troubleshooting points and adhering to the recommended experimental practices, researchers can improve the yield and purity of this compound synthesized from Jervine.
References
Jervinone storage conditions to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and use of Jervinone to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the correct conditions. Below is a summary of recommended storage temperatures.
| Storage Condition | Temperature Range | Duration | Notes |
| Short-term Storage | 2-8°C | Weeks to months | Keep in a tightly sealed container, protected from light. |
| Long-term Storage | -20°C | Months to years | Desiccate to prevent moisture accumulation.[1] |
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in several organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For biological assays, DMSO is a common choice.
| Parameter | Recommendation |
| Solvent | DMSO, Ethanol, or other suitable organic solvent. |
| Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent in the final assay. |
| Storage Temperature | Aliquot into single-use volumes and store at -20°C.[2] |
| Storage Duration | Stock solutions can be stored for several months at -20°C.[2] |
| Handling | Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2] It is recommended to prepare and use the solution on the same day if possible.[2] |
Q3: What are the primary factors that can cause this compound degradation?
A3: While specific degradation pathways for this compound are not extensively documented, general chemical principles suggest that the following factors can contribute to its degradation:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule.
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of air and light.
-
Photodegradation: Exposure to UV or visible light can induce degradation. Always store this compound and its solutions in light-protected containers (e.g., amber vials).
-
Thermal Degradation: High temperatures can accelerate the degradation process. Avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
Problem 1: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Solution: Prepare a fresh stock solution from solid this compound. Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Improper dissolution.
-
Solution: To ensure complete dissolution, you can warm the tube at 37°C and shake it in an ultrasonic bath for a short period.[2]
-
-
Possible Cause 3: Incompatibility with experimental media.
-
Solution: When diluting the DMSO stock solution into aqueous media, ensure that the final concentration of DMSO is low (typically <0.5%) to prevent precipitation and cellular toxicity.
-
Problem 2: I see a precipitate in my this compound stock solution after thawing.
-
Possible Cause: The solution has become supersaturated upon freezing.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared.
-
Experimental Protocols
Protocol: Hedgehog Signaling Pathway Inhibition Assay using a Gli-Luciferase Reporter Cell Line
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the Hedgehog (Hh) signaling pathway using a reporter cell line that expresses luciferase under the control of a Gli-responsive promoter (e.g., Shh-LIGHT2 cells).
Materials:
-
Shh-LIGHT2 cells (or similar Gli-luciferase reporter cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of treatment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in low-serum (e.g., 0.5%) DMEM.
-
Remove the growth medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 2 hours at 37°C.
-
-
Hedgehog Pathway Activation:
-
Add Shh conditioned medium or SAG to the wells to activate the Hedgehog pathway. Include an untreated control (no activator).
-
Incubate for 30-48 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated, activated control.
-
Plot the dose-response curve for this compound and determine the IC50 value.
-
Visualizations
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).
Caption: A general experimental workflow for assessing this compound's inhibitory activity on the Hedgehog pathway.
References
Jervinone Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Jervinone in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a steroidal alkaloid that functions as a direct inhibitor of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] By binding to SMO, this compound disrupts Hh signaling, leading to the inhibition of GLI-1-mediated transcription.[1]
Q2: What is the reported on-target potency of this compound?
A2: this compound inhibits Hedgehog signaling with a reported IC50 value in the range of 500-700 nM.[2]
Q3: What are the known or potential off-target effects of this compound?
A3: Direct, comprehensive off-target profiling data for this compound is limited in publicly available literature. However, studies on the structurally related steroidal alkaloid, cyclopamine, suggest potential for off-target effects. For instance, cyclopamine has been shown to induce apoptosis through a Smoothened-independent mechanism involving the induction of nitric oxide-dependent neutral sphingomyelinase 2 and ceramide.[3] Given the structural similarity, it is plausible that this compound may exhibit similar off-target activities.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect. Based on its IC50 value, a starting point for in vitro experiments could be in the range of 500 nM to 1 µM. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the minimal effective concentration for your specific system.
Troubleshooting Guide: this compound Off-Target Effects
Unexpected or inconsistent experimental results when using this compound may be indicative of off-target effects. This guide provides potential troubleshooting strategies.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Cell death or toxicity at concentrations close to the IC50 for Hedgehog pathway inhibition. | This compound may be inducing apoptosis or cytotoxicity through pathways independent of Smoothened, similar to the Smoothened-independent apoptosis induced by cyclopamine.[3] | 1. Perform a dose-response curve to determine the concentration range where on-target inhibition is observed without significant cytotoxicity. 2. Use a structurally distinct Smoothened inhibitor (e.g., GANT61, which targets GLI transcription factors downstream of SMO) as a control to see if the phenotype is specific to SMO inhibition.[1] 3. Investigate markers of apoptosis (e.g., cleaved caspase-3) at various this compound concentrations. |
| Inconsistent or unexpected changes in gene or protein expression unrelated to the Hedgehog pathway. | This compound may be interacting with other signaling proteins, such as kinases or other receptors. | 1. Validate on-target engagement using a technique like the Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols). 2. Perform a broad kinase screen (e.g., KINOMEscan®) to identify potential off-target kinases (see Experimental Protocols). 3. Use RNA-Seq or proteomics to identify differentially expressed genes or proteins and perform pathway analysis to uncover affected off-target pathways. |
| Phenotype is not rescued by overexpression of a downstream Hedgehog pathway component (e.g., constitutively active GLI1). | The observed phenotype may be due to an off-target effect of this compound that is independent of the Hedgehog signaling cascade. | 1. Confirm this compound's inhibition of the Hedgehog pathway in your system using a reporter assay (e.g., GLI-luciferase). 2. Consider alternative mechanisms of action based on the observed phenotype and investigate potential off-target pathways. |
Key Experimental Protocols
To help validate on-target engagement and identify potential off-target effects of this compound, the following detailed experimental protocols are provided.
Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Analyze the levels of Smoothened (the target of this compound) in the soluble fractions by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for Smoothened at each temperature for both vehicle and this compound-treated samples. Plot the relative amount of soluble Smoothened as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Kinase Profiling using KINOMEscan®
KINOMEscan® is a competitive binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. This can help identify potential off-target kinase interactions of this compound.[6]
Methodology:
-
Compound Submission: Prepare this compound at a stock concentration as required by the service provider (e.g., 100 mM in DMSO).
-
Assay Principle: The assay is based on a competition between the test compound (this compound) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[6]
-
Screening: this compound is typically screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.
-
Data Analysis: The results are usually reported as "percent of control," where a lower percentage indicates stronger binding of this compound to the kinase. A common threshold for a significant "hit" is a percent of control value below 10% or 35%, depending on the desired stringency. Follow-up dose-response assays are then performed for the identified hits to determine their binding affinity (Kd).
Visualizations
Signaling Pathways
Caption: On-target effect of this compound on the Hedgehog signaling pathway.
Caption: Hypothesized on-target vs. potential off-target effects of this compound.
Experimental Workflow
Caption: A general workflow for identifying and mitigating off-target effects.
References
- 1. scbt.com [scbt.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Off-Target Function of the Sonic-Hedgehog Inhibitor Cyclopamine in Mediating Apoptosis via Nitric Oxide-Dependent Neutral Sphingomyelinase 2/Ceramide Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. 2.13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. 4.6. KINOMEscan [bio-protocol.org]
Interpreting unexpected results in Jervinone experiments
Technical Support Center: Jervinone Experiments
Disclaimer: The compound "this compound" is not widely documented in scientific literature. This technical support guide is based on data for Jervine , a well-researched steroidal alkaloid with a similar name and established experimental use. It is highly probable that "this compound" is a misspelling of "Jervine." Please verify the identity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Jervine?
A1: Jervine is a potent inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its biological activity is mediated through its direct interaction with the 7-transmembrane protein Smoothened (SMO).[1][3] By binding to and inhibiting SMO, Jervine prevents the downstream activation of GLI family transcription factors, thereby blocking the expression of Hh target genes.[1][4]
Q2: What is the recommended solvent and storage condition for Jervine?
A2: Jervine is typically dissolved in a polar organic solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to keep the compound as a solid or in a stock solution at -20°C.[5]
Q3: What are the typical working concentrations for Jervine in cell culture experiments?
A3: The effective concentration of Jervine can vary significantly depending on the cell type and experimental endpoint. However, a common starting point for Hedgehog signaling inhibition is in the nanomolar to low micromolar range. The reported IC50 for Hedgehog signaling inhibition is between 500-700 nM.[2][4] For other assays, such as assessing effects on cell proliferation, concentrations ranging from 5 to 25 µg/mL have been used.[2]
Q4: Are there known off-target effects for Jervine?
A4: While Jervine is primarily known as a SMO antagonist, some studies have revealed other biological activities. For instance, in fungi, Jervine has been shown to inhibit β-1,6-glucan biosynthesis by targeting Kre6 and Skn1.[6][7] While these specific targets are not present in mammalian cells, it highlights the potential for other, non-SMO-related interactions that could contribute to unexpected experimental results.
Troubleshooting Guide
Issue 1: No observable effect on Hedgehog pathway activity.
Q: I've treated my cells with Jervine, but I'm not seeing any decrease in the expression of GLI1 or other Hh target genes. What could be the cause?
A: This is a common issue that can stem from several factors. Below is a logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for lack of Jervine activity.
Potential Causes & Solutions:
-
Compound Degradation: Ensure your Jervine stock has been stored correctly at -20°C and has not undergone excessive freeze-thaw cycles.[5]
-
Insufficient Concentration: The IC50 for SMO inhibition is ~500-700 nM.[2][4] If your cell line is less sensitive, a higher concentration may be required. Perform a dose-response curve to determine the optimal concentration.
-
Inactive Hh Pathway: Jervine can only inhibit an active Hedgehog pathway. Ensure your chosen cell line has constitutive or ligand-induced Hh signaling. You may need to stimulate the pathway with an agonist like Sonic Hedgehog (Shh) or a direct SMO agonist (SAG) to observe Jervine's inhibitory effect.
-
Assay Sensitivity: Verify that your detection method (e.g., qPCR primers for GLI1, antibody for Western blot) is working correctly and is sensitive enough to detect changes.
Issue 2: High levels of unexpected cell toxicity or death.
Q: After treating my cells with Jervine, I'm observing widespread cell death, even at concentrations where I expect to see specific pathway inhibition. Why is this happening?
A: Jervine, like many steroidal alkaloids, can be cytotoxic at higher concentrations. It is also a known teratogen, highlighting its potent biological activity.[1][3]
Potential Causes & Solutions:
-
Concentration Too High: The concentration required for specific SMO inhibition may be much lower than the concentration that induces general toxicity.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the therapeutic window. Lower the Jervine concentration to a non-toxic range. In one study, a reduction in chondrocyte cell number was noted at 25 µg/ml.[2]
-
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%).
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds. This could be due to differences in metabolism or expression of efflux pumps.
-
Contamination: Rule out other sources of toxicity, such as mycoplasma contamination in your cell cultures.[8][9]
Issue 3: Experimental results are not reproducible.
Q: I'm getting different results every time I repeat my Jervine experiment. What could be causing this variability?
A: Irreproducibility in cell-based assays is a frequent challenge.[8][10] Consistent and meticulous technique is critical.
Potential Causes & Solutions:
-
Cell State Variability: The physiological state of your cells can impact results.
-
Inconsistent Compound Preparation: Jervine may precipitate out of solution if not prepared or diluted correctly.
-
Solution: Always vortex your stock solution before diluting. When diluting into aqueous media, add the stock solution dropwise while mixing to prevent precipitation. Visually inspect for any precipitate.
-
-
Assay Timing: The effects of Jervine on gene expression and cell proliferation are time-dependent.[12]
-
Solution: Perform a time-course experiment to identify the optimal endpoint for your specific assay. Once determined, adhere strictly to this time point in all subsequent experiments.
-
-
Reagent Variability: Differences between lots of media, serum, or other reagents can introduce variability.
-
Solution: Test new lots of critical reagents (especially fetal bovine serum) before use in large-scale experiments and purchase in bulk when possible.
-
Data Presentation
Table 1: Inhibitory Concentration of Jervine
| Target Pathway | Reported IC50 | Cell/Assay System | Reference |
|---|
| Hedgehog Signaling | 500-700 nM | Not specified |[2][4] |
Table 2: Pharmacokinetic Parameters of Jervine in Rats (Intravenous Administration)
| Parameter | Value (Mean ± SD) | Unit | Reference |
|---|---|---|---|
| Volume of Distribution (Vd) | 44.15 ± 18.11 | L/kg | [13] |
| Note: Pharmacokinetic parameters can vary significantly based on the administration route and animal model. |
Experimental Protocols
Protocol: Assessing Jervine's Effect on Hh Target Gene Expression in Cultured Cells
This protocol provides a general framework. Specific cell seeding densities and incubation times should be optimized for your cell line.
-
Cell Seeding:
-
Plate cells (e.g., a cell line with active Hh signaling like Shh-LIGHT2) in a suitable format (e.g., 12-well plate) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.[2]
-
-
Compound Preparation and Treatment:
-
Prepare a fresh series of Jervine dilutions from a concentrated stock solution (e.g., 10 mM in DMSO). Dilute in complete cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for Hh inhibition if available (e.g., Cyclopamine).
-
Remove the old medium from the cells and replace it with the medium containing the various Jervine concentrations or controls.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-48 hours). This should be optimized based on the half-life of the target mRNA and protein.[2]
-
-
Harvesting and Analysis:
-
For qPCR:
-
Wash cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA according to the kit manufacturer's protocol.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of Hh target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH) via quantitative real-time PCR.
-
-
For Western Blot:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
Analyze the expression of GLI1 or other target proteins via SDS-PAGE and Western blotting.
-
-
Signaling Pathway Visualization
Caption: Jervine's inhibition of the Hedgehog signaling pathway.
References
- 1. Jervine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Jervine – A Sonic Hedgehog Gene Pathway Antagonist – Aphios [aphios.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. Troubleshooting Cell-based Assays - Eppendorf Latin America [eppendorf.com]
- 10. Experimental Irreproducibility: Causes, (Mis)interpretations, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetics and enterohepatic circulation of jervine, an antitumor steroidal alkaloid from Veratrum nigrum in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of Jervinone and Related Teratogenic Compounds
Frequently Asked Questions (FAQs)
Q1: What are the primary teratogenic risks associated with Jervinone and similar Hedgehog signaling pathway inhibitors?
A1: this compound and related compounds, like Jervine and Cyclopamine, are potent teratogens. Their primary risk is the potential to cause severe birth defects by inhibiting the Hedgehog signaling pathway, which is crucial for embryonic development. Exposure during pregnancy can lead to conditions such as holoprosencephaly (failure of the forebrain to divide into two hemispheres) and cyclopia. Due to these severe risks, all work with these compounds must be conducted with stringent safety precautions.
Q2: What are the mandatory engineering controls required for handling this compound?
A2: All work with this compound, including weighing, dissolving, and adding to culture media, must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent inhalation of aerosols or dust. The work area should be under negative pressure, and access to the area should be restricted.
Q3: What Personal Protective Equipment (PPE) is required when working with this compound?
A3: The minimum required PPE includes:
-
Gloves: Double gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a splash hazard.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn. It should be removed before leaving the designated work area.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols outside of a fume hood, a properly fitted N95 or higher-rated respirator is necessary.
Q4: How should I handle a spill of this compound powder or solution?
A4: In case of a spill, evacuate the area and prevent others from entering. For a small spill, trained personnel wearing appropriate PPE can clean it up. Use an absorbent material for liquid spills. For powder spills, gently cover with a damp paper towel to avoid generating dust. The contaminated material and cleaning supplies must be disposed of as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Q5: What is the correct procedure for decontaminating surfaces and equipment after working with this compound?
A5: All surfaces and equipment should be decontaminated after use. A solution of 1% sodium hypochlorite (bleach) followed by 70% ethanol is generally effective for decontaminating surfaces. Ensure the decontamination solution is compatible with the surfaces and equipment being cleaned. All disposable materials used for decontamination must be disposed of as hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental skin contact | Improper glove use or splash. | Immediately wash the affected area with soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention and report the incident to your supervisor and EHS department. |
| Suspected inhalation | Aerosol generation outside of a fume hood. | Move to fresh air immediately. Seek medical attention and report the incident. |
| Contamination of personal clothing | Splash or improper PPE removal. | Remove the contaminated clothing carefully, avoiding contact with skin. Place it in a sealed, labeled bag for hazardous waste disposal. Shower immediately. |
Quantitative Toxicity Data
The following table summarizes available toxicity data for related compounds. This data should be used for risk assessment purposes, assuming "this compound" has a similar toxicity profile.
| Compound | CAS Number | LD50 (Oral, Mouse) | Primary Hazard |
| Jervine | 469-59-0 | 65 mg/kg | Teratogen, Neurotoxin |
| Cyclopamine | 4449-51-8 | Not available | Potent Teratogen |
Experimental Protocols
Protocol 1: Weighing and Solubilizing this compound Powder
-
Preparation:
-
Don all required PPE (double nitrile gloves, safety goggles, disposable lab coat).
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing:
-
Use an analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder onto a tared weigh boat. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a vial.
-
Gently swirl to dissolve. If necessary, use a vortex mixer at a low speed inside the fume hood.
-
-
Cleanup:
-
Wipe down the balance and surrounding area with a decontaminating solution.
-
Dispose of the weigh boat and any contaminated materials as hazardous waste.
-
Protocol 2: Administering this compound to Cell Cultures
-
Preparation:
-
Perform all steps in a Class II, Type B2 biological safety cabinet.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as described in Protocol 1.
-
-
Dosing:
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the cell culture medium.
-
Carefully pipette the stock solution directly into the medium. To ensure even distribution, add the solution dropwise while gently swirling the culture vessel.
-
-
Incubation:
-
Return the culture vessels to the incubator. Label the incubator with a warning sign indicating the presence of a teratogenic compound.
-
-
Post-Treatment Handling:
-
All subsequent handling of the treated cells and media (e.g., media changes, cell harvesting) must be done within the biological safety cabinet.
-
All waste, including used pipette tips, culture vessels, and media, must be treated as hazardous waste and disposed of according to institutional guidelines.
-
Visualizations
Caption: Inhibition of the Hedgehog signaling pathway by this compound/Cyclopamine.
Caption: Experimental workflow for safely handling this compound.
Caption: Troubleshooting decision tree for accidental exposure to this compound.
Technical Support Center: Optimizing Jervinone Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Jervinone in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery challenging?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, with an IC50 of 500-700 nM, by targeting the Smoothened (Smo) receptor.[2] The primary challenge in its delivery lies in its poor aqueous solubility, which can lead to low bioavailability and variable results in in vivo experiments.
Q2: What are the common administration routes for this compound in animal models?
The most common routes for administering investigational compounds like this compound in animal models are oral gavage (PO), intravenous (IV), and intraperitoneal (IP) injection. The choice of route depends on the experimental goals, such as determining oral bioavailability or achieving rapid systemic exposure.
Q3: How can I improve the solubility of this compound for in vivo studies?
Given this compound's hydrophobic nature, several formulation strategies can be employed to enhance its solubility and bioavailability. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) and water or saline.
-
Surfactants: Incorporating surfactants like Tween-80 or Cremophor EL to form micelles that can encapsulate the drug.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.
-
Lipid-based formulations: Formulating this compound in oils or as a self-emulsifying drug delivery system (SEDDS).
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Q4: What are the known toxicities associated with this compound?
This compound belongs to the Veratrum class of alkaloids, which are known to be toxic.[3] The primary mechanism of toxicity for many Veratrum alkaloids is their action on sodium channels, leading to continuous nerve firing.[4][5] This can result in the Bezold-Jarisch reflex, characterized by hypotension, bradycardia, and apnea.[3][4] this compound is also a known teratogen, causing developmental defects such as cyclopia and holoprosencephaly by inhibiting the Hedgehog signaling pathway during gestation.[1][4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Toxic if swallowed".[4]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Regurgitation or aspiration of the dosing solution | Improper gavage technique (e.g., incorrect needle placement, rapid administration). | Ensure the gavage needle is correctly placed in the esophagus, not the trachea. Administer the solution slowly and smoothly. Use a flexible-tipped gavage needle to minimize trauma. |
| Inconsistent absorption and high variability in plasma concentrations | Poor solubility and precipitation of this compound in the gastrointestinal tract. Inconsistent dosing volume. | Optimize the formulation to improve solubility (see FAQ Q3). Ensure the formulation is a stable suspension or solution. Use a consistent and accurate dosing volume based on the animal's body weight. |
| Esophageal or stomach injury | Improper gavage technique or use of a gavage needle with a rough tip. | Use a gavage needle with a smooth, ball-tipped end. Do not force the needle if resistance is met. Ensure proper restraint of the animal. |
Intravenous Injection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound upon injection | Poor aqueous solubility of the compound leading to precipitation when it comes into contact with the aqueous environment of the blood. | Use a formulation with co-solvents, surfactants, or cyclodextrins to maintain solubility upon dilution in the bloodstream. Administer the injection slowly to allow for gradual dilution. |
| Tail vein thrombosis or inflammation | Irritation from the formulation (e.g., high concentration of organic solvent, non-physiological pH). Repeated injections at the same site. | Optimize the formulation to be as close to physiological pH and osmolality as possible. Minimize the concentration of organic solvents. Alternate injection sites between the lateral tail veins. |
| Inaccurate dosing | Air bubbles in the syringe. Leakage from the injection site. | Ensure all air bubbles are removed from the syringe before injection. Apply gentle pressure to the injection site after withdrawing the needle to prevent leakage. |
Intraperitoneal Injection
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Injection into an abdominal organ (e.g., intestine, bladder) | Improper needle placement. | Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use an appropriate needle length and angle of insertion. |
| Peritonitis (inflammation of the peritoneum) | Introduction of non-sterile formulation or bacteria. Irritation from the formulation. | Ensure the formulation and all injection equipment are sterile. Prepare formulations with excipients known to be well-tolerated for intraperitoneal administration. |
| Inconsistent absorption | Adhesion of the compound to the peritoneal surfaces. Phagocytosis by macrophages. | Consider using a formulation that enhances solubility and reduces particle size to improve absorption. Be aware that IP administration can have variable absorption kinetics. |
Data Presentation
This compound Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (5 mg/kg) | Oral (40 mg/kg) |
| Cmax (ng/mL) | - | 233.30 ± 30.37 |
| Tmax (h) | - | 2 |
| AUC (ng·h/mL) | 2874.32 ± 345.18 | 15432.19 ± 2876.54 |
| t1/2 (h) | 10.23 ± 2.11 | 18.65 ± 3.42 |
| Oral Bioavailability (%) | - | 67.2% |
Data adapted from a pharmacokinetic study of jervine in rats.
Toxicology of Veratrum Alkaloids
| Compound | Animal Model | Route | LD50 |
| Isorubijervine | Mice | Intravenous | 1.14 mg/kg |
| Rubijervine | Mice | Intravenous | 1.77 mg/kg |
| Cyclopamine | Mice | Intraperitoneal | 43.5 mg/kg |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (Suspension)
-
Materials: this compound powder, vehicle (e.g., 0.5% methylcellulose in sterile water), sterile mortar and pestle, sterile graduated cylinder, sterile magnetic stir bar, and stir plate.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Triturate the powder in a sterile mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.
-
Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes before administration to ensure homogeneity.
-
The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10-20 mL/kg for mice.
-
Administration via Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Gavage Needle Insertion: Gently insert a 20-22 gauge, 1.5-2 inch flexible-tipped gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Verification of Placement: The needle should pass smoothly without resistance. If the animal struggles or gasps, the needle may be in the trachea and should be immediately withdrawn.
-
Administration: Once the needle is correctly positioned, slowly administer the this compound suspension.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
Administration via Intravenous Injection in Rats (Tail Vein)
-
Animal Preparation: Place the rat in a restraining device, leaving the tail accessible. Warm the tail using a heat lamp or warm water to dilate the veins.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle bevel-up into the vein at a shallow angle.
-
Verification of Placement: A flash of blood in the hub of the needle indicates successful placement.
-
Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned.
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Mandatory Visualization
This compound Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Caption: this compound inhibits the Hedgehog pathway by targeting Smoothened.
Experimental Workflow for Evaluating Oral Bioavailability of this compound
Caption: Workflow for determining the oral bioavailability of this compound.
Logical Relationship for Troubleshooting IV Injection Issues
Caption: Troubleshooting logic for common IV injection problems.
References
- 1. Jervine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Veratrum poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective 馿¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]
- 6. mdpi.com [mdpi.com]
- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Buffering conditions for Jervinone activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervine and similar compounds in activity assays. The following information is structured to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Jervine and what is its known biological activity?
Jervine is a crystalline alkaloid with a structure related to steroids.[1] It is found in plants of the genus Veratrum, such as the white hellebore.[1][2] While historically known for its teratogenic effects, its potential as a modulator of signaling pathways is an area of active research.
Q2: I am seeing high background noise in my fluorescence-based assay. What are the common causes?
High background in fluorescence assays can stem from several factors:
-
Autofluorescent compounds: The test compound itself may exhibit fluorescence at the excitation/emission wavelengths of the assay.
-
Contaminated reagents: Buffers, solvents, or other assay components may be contaminated with fluorescent impurities.
-
Non-specific binding: The detection antibody or substrate may bind non-specifically to the microplate wells.
-
Incorrect plate type: Using white or clear plates for fluorescent assays can lead to increased background and crosstalk between wells. Black plates with clear bottoms are recommended for cell-based fluorescence assays.[3]
Q3: My enzyme activity is much lower than expected. What should I check?
Low or no enzyme activity can be due to a variety of factors:
-
Improper storage of reagents: Ensure that enzymes, substrates, and cofactors have been stored at the recommended temperatures to maintain their activity.[4]
-
Incorrect buffer conditions: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical for optimal enzyme function.
-
Enzyme degradation: Repeated freeze-thaw cycles or keeping enzymes at room temperature for extended periods can lead to denaturation and loss of activity.[5]
-
Presence of inhibitors: Contaminants in the sample or reagents, such as EDTA or high concentrations of detergents, can inhibit enzyme activity.[6]
Troubleshooting Guides
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish between true activity and background.
| Potential Cause | Recommended Solution |
| Suboptimal substrate concentration | Titrate the substrate to determine the optimal concentration (typically at or near the Km) for the assay. |
| Insufficient enzyme concentration | Increase the enzyme concentration to generate a stronger signal. Ensure the reaction remains in the linear range. |
| Incorrect filter settings on the plate reader | Verify that the excitation and emission wavelengths are set correctly for the fluorophore being used. |
| High background fluorescence | See Q2 in the FAQ section for troubleshooting high background. |
High Data Variability Between Replicates
High variability between replicate wells can compromise the reliability of your results.
| Potential Cause | Recommended Solution |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Avoid introducing air bubbles.[6] |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.[7] Alternatively, fill the outer wells with buffer or media to create a humidity barrier. |
| Cell seeding inconsistency | For cell-based assays, ensure cells are evenly suspended before seeding and that the cell density is consistent across all wells. |
| Incomplete mixing of reagents | Gently mix the contents of each well after adding reagents to ensure a homogeneous reaction.[5] |
Experimental Protocols & Buffering Conditions
Standard Kinase Assay Buffer Composition
The following table summarizes typical components of a kinase assay buffer. The exact concentrations may need to be optimized for specific kinases.
| Component | Typical Concentration Range | Purpose |
| Buffer | 20-50 mM | Maintain a stable pH (e.g., Tris-HCl, HEPES, MOPS).[8][9] |
| Divalent Cations (e.g., MgCl2) | 5-20 mM | Essential cofactor for ATP binding and kinase activity.[8][9] |
| Reducing Agent (e.g., DTT) | 1-5 mM | Prevents oxidation of cysteine residues in the enzyme.[8][9] |
| Phosphatase Inhibitor (e.g., β-glycerophosphate) | 5-10 mM | Prevents dephosphorylation of the substrate or kinase.[8][10] |
| Vanadate (e.g., Na3VO4) | 0.1-1 mM | A general tyrosine phosphatase inhibitor.[8] |
| ATP | 1-100 µM | The phosphate donor for the phosphorylation reaction. The concentration should be near the Km for the specific kinase. |
Hypothetical Experimental Workflow for a JAK/STAT Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory activity of a compound like Jervine on the JAK/STAT signaling pathway.
Signaling Pathway Diagram
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation.[11][12] Cytokines and growth factors activate this pathway.[12][13] Dysregulation of the JAK/STAT pathway is associated with various diseases, including cancers and autoimmune disorders.[11][14]
References
- 1. merriam-webster.com [merriam-webster.com]
- 2. names.org [names.org]
- 3. selectscience.net [selectscience.net]
- 4. platypustech.com [platypustech.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Jak-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Validation & Comparative
Jervinone vs. Sonidegib: A Comparative Analysis of Smoothened Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two key Smoothened (SMO) inhibitors, jervinone and sonidegib. The data presented is intended to assist researchers in understanding the relative potencies and experimental considerations for these compounds in the context of Hedgehog (Hh) signaling pathway research and drug development.
Introduction to Smoothened and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (SMO), is a central component of this pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. Consequently, SMO has emerged as a key therapeutic target for cancers driven by aberrant Hh pathway activation.
This compound, a naturally occurring steroidal alkaloid, and sonidegib, a synthetic small molecule, are both inhibitors of the Hh pathway that function by directly binding to and antagonizing SMO.
Quantitative Comparison of Binding Affinity
The binding affinities of this compound and sonidegib for the Smoothened receptor have been determined in various studies. The following table summarizes the available quantitative data, primarily presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Smoothened | Not Specified | 500 - 700 nM | |
| Sonidegib | Mouse SMO | Cell-free assay | 1.3 nM | [1] |
| Sonidegib | Human SMO | Cell-free assay | 2.5 nM | [1] |
Experimental Protocols
To provide a framework for understanding how the binding affinities of SMO inhibitors are determined, a representative experimental protocol for a competitive binding assay is detailed below. This protocol is based on commonly used methodologies in the field.
Competitive Radioligand Binding Assay for Smoothened
This assay measures the ability of a test compound (e.g., this compound or sonidegib) to compete with a radiolabeled ligand for binding to the Smoothened receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing human or mouse Smoothened (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled SMO ligand, such as [³H]-cyclopamine or a similar suitable tracer.
-
Test Compounds: this compound and sonidegib, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing SMO in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the test compound (this compound or sonidegib). For determining total binding, add vehicle (e.g., DMSO) instead of the test compound. For determining non-specific binding, add a high concentration of a known unlabeled SMO inhibitor (e.g., unlabeled cyclopamine).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Hedgehog Signaling Pathway and Experimental Workflow
To better understand the context of this compound and sonidegib's mechanism of action and the experimental approach to determine their binding affinity, the following diagrams are provided.
Caption: The Hedgehog signaling pathway and points of inhibition.
References
A Comparative Analysis of Jervine and Vismodegib Efficacy in Hedgehog Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Jervine and the FDA-approved drug Vismodegib in the inhibition of the Hedgehog signaling pathway, a critical pathway in embryonic development and a key driver in several human cancers. This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, potency, and demonstrated anti-tumor activity.
Introduction
The Hedgehog (Hh) signaling pathway plays a crucial role in cellular proliferation and differentiation. Its aberrant activation is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC).[1] Both Jervine and Vismodegib are inhibitors of Smoothened (SMO), a key transmembrane protein in the Hh pathway.[2][3] While Vismodegib is a well-established therapeutic agent for advanced BCC, Jervine is a naturally occurring steroidal alkaloid that has been investigated for its Hh inhibitory properties. This guide aims to provide a comprehensive comparison of their efficacy based on current scientific literature.
Mechanism of Action: Targeting the Smoothened Receptor
Both Jervine and Vismodegib exert their inhibitory effects on the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand to the Patched (PTCH) receptor alleviates the inhibition of SMO, allowing it to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors and the expression of target genes involved in cell growth and proliferation.
Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, binds to and inhibits SMO, thereby blocking the downstream signaling cascade.[2] Similarly, Vismodegib, a synthetic small molecule, is a potent and specific inhibitor of SMO.[3]
Figure 1: Simplified Hedgehog signaling pathway illustrating the points of inhibition by Jervine and Vismodegib.
Efficacy Comparison
A direct comparative efficacy study between Jervine and Vismodegib is not available in the current literature. Therefore, this analysis relies on a comparison of their individual preclinical and clinical data.
Preclinical Efficacy
| Compound | Assay Type | Cell Line/Model | IC50 / Efficacy Metric | Reference |
| Jervine | Hedgehog Signaling Inhibition | - | 500-700 nM | [4] |
| Cytotoxicity | Pancreatic Cancer (ASPC-1, PANC-1) | Significant Inhibition (Concentration not specified) | [5] | |
| Cytotoxicity | Human Tumor Cell Lines (A549, PANC-1, SW1990, NCI-H249) | No Significant Toxicity | [5] | |
| Vismodegib | Hedgehog Signaling Inhibition | - | 3 nM | [3] |
| Cell Proliferation | Medulloblastoma (Ptch+/- allograft) | Tumor regression at ≥25 mg/kg | [4] | |
| Tumor Growth Inhibition | Patient-Derived Xenografts (D5123, 1040830) | 52% and 69% inhibition, respectively | [4] |
Jervine: Preclinical data on Jervine's anti-cancer efficacy is limited. It has been shown to inhibit Hedgehog signaling with an IC50 in the nanomolar range.[4] However, reports on its direct cytotoxicity against cancer cells are conflicting, with one study noting significant inhibition in pancreatic cancer cell lines and another reporting no significant toxicity in a panel of human tumor cell lines.[5] This suggests that Jervine's primary anti-cancer effect may be mediated through pathway inhibition rather than direct cell killing, though further studies are needed to confirm this.
Vismodegib: Vismodegib has demonstrated potent preclinical activity. It inhibits the Hedgehog pathway with a low nanomolar IC50.[3] In vivo studies using a medulloblastoma allograft model showed that doses at or above 25 mg/kg resulted in tumor regression.[4] Furthermore, in patient-derived xenograft models, Vismodegib achieved significant tumor growth inhibition.[4]
Clinical Efficacy of Vismodegib
Vismodegib is the first FDA-approved Hedgehog pathway inhibitor for the treatment of advanced basal cell carcinoma (BCC). Its clinical efficacy was established in the pivotal ERIVANCE Phase II trial.
| Indication | Number of Evaluable Patients | Objective Response Rate (ORR) |
| Locally Advanced Basal Cell Carcinoma (laBCC) | 63 | 43% |
| Metastatic Basal Cell Carcinoma (mBCC) | 33 | 30% |
These results demonstrate the significant clinical benefit of Vismodegib in patients with advanced BCC for whom surgical or radiotherapeutic options are not suitable.
Experimental Protocols
Hedgehog Pathway Activity Assay (Gli-Luciferase Reporter Assay)
This assay is a standard method to quantify the activity of the Hedgehog signaling pathway.
-
Cell Culture: NIH-3T3 cells, which are responsive to Hedgehog signaling, are cultured in appropriate media.
-
Transfection: Cells are transfected with a firefly luciferase reporter plasmid containing GLI-responsive elements and a Renilla luciferase plasmid for normalization.
-
Treatment: Cells are treated with the test compounds (Jervine or Vismodegib) at various concentrations in the presence of a Hedgehog pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG).
-
Lysis and Luciferase Measurement: After a defined incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of GLI-mediated transcription. The IC50 value is then determined by plotting the normalized luciferase activity against the compound concentration.
References
- 1. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vismodegib, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Jervinone's Impact on Drug-Sensitive vs. Drug-Resistant Cancer Cells: A Comparative Analysis
A detailed examination of the steroidal alkaloid Jervinone and its precursor, Jervine, reveals a significant potential in overcoming multidrug resistance in cancer cells. Experimental data highlights Jervine's ability to re-sensitize drug-resistant breast cancer cells to conventional chemotherapy by targeting key resistance mechanisms. This guide provides a comprehensive comparison of the effects of these compounds on drug-sensitive and drug-resistant cell lines, supported by experimental data and detailed protocols.
Executive Summary
Multidrug resistance (MDR) is a major obstacle in cancer therapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. Research into natural compounds that can counteract these mechanisms is a promising area of oncology drug development. Jervine, a steroidal alkaloid and a precursor to this compound, has demonstrated significant efficacy in sensitizing doxorubicin-resistant human breast cancer cells (MCF-7/ADR) to the cytotoxic effects of doxorubicin. The primary mechanism of this re-sensitization is the inhibition of the ABCB1 transporter. While Jervine itself does not exhibit significant cytotoxicity to either drug-sensitive (MCF-7) or drug-resistant (MCF-7/ADR) cells at concentrations effective for sensitization, its ability to modulate drug resistance highlights its potential as an adjuvant therapy. The Hedgehog signaling pathway, a known regulator of ABC transporter expression, is a likely, though not yet fully elucidated, player in Jervine's mechanism of action in the context of drug resistance.
Comparative Efficacy of Jervine on Drug-Sensitive and Drug-Resistant Cell Lines
The differential effect of Jervine is most evident when used in combination with conventional chemotherapeutic agents in drug-resistant cell lines.
Cell Viability and Cytotoxicity
Studies have shown that Jervine alone has a minimal impact on the viability of both drug-sensitive MCF-7 and drug-resistant MCF-7/ADR breast cancer cells. However, in combination with doxorubicin, Jervine dramatically enhances the cytotoxicity of the chemotherapeutic agent in the resistant cell line.
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| MCF-7 | Doxorubicin | 9.908[1] | - |
| MCF-7/ADR | Doxorubicin | 13.39[1] | - |
| MCF-7/ADR | Doxorubicin + 3.125 µM Jervine | Not explicitly stated, but significant sensitization observed[2] | Not explicitly stated |
| MCF-7/ADR | Doxorubicin + 6.25 µM Jervine | Not explicitly stated, but significant sensitization observed[2] | Not explicitly stated |
| MCF-7/ADR | Doxorubicin + 12.5 µM Jervine | Not explicitly stated, but significant sensitization observed[2] | Not explicitly stated |
Table 1: Comparative IC50 values of Doxorubicin in the presence and absence of Jervine in drug-sensitive and drug-resistant breast cancer cell lines.
Note: While the precise IC50 values for the combination treatment were not provided in the primary source, the study demonstrated a significant dose-dependent re-sensitization of MCF-7/ADR cells to doxorubicin in the presence of Jervine[2].
Mechanism of Action in Overcoming Drug Resistance
Jervine's ability to counteract drug resistance is primarily attributed to its interaction with the ABCB1 transporter and its potential influence on the Hedgehog signaling pathway.
Inhibition of ABCB1 Transporter
The overexpression of the ABCB1 protein is a hallmark of the MCF-7/ADR cell line, enabling the rapid efflux of chemotherapeutic drugs like doxorubicin. Jervine has been shown to directly inhibit the function of this transporter[2].
References
Assessing Jervine's Selectivity for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for cancer therapeutics with high specificity for malignant cells while sparing healthy tissue is a central goal in oncology research. Jervine, a steroidal alkaloid, has emerged as a compound of interest due to its potential anticancer activities. This guide provides a comparative analysis of jervine's selectivity, delving into its mechanism of action, and juxtaposing its performance with other relevant compounds. Experimental data is presented to support the findings, alongside detailed protocols for key assays.
Introduction to Jervine and its Mechanism of Action
Jervine is a naturally occurring steroidal alkaloid that has been shown to exhibit antitumor effects.[1] Its primary mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in various cancers to drive tumor growth and survival.[2][3][4] Jervine exerts its inhibitory effect by binding to Smoothened (SMO), a key transmembrane protein in the Hh pathway.[5][6][7] By blocking SMO, jervine prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes involved in cell proliferation, survival, and angiogenesis.[7] This targeted inhibition of the Hh pathway makes jervine a promising candidate for cancer therapy.
Jervine's Efficacy Against Cancer Cells
Studies have demonstrated that jervine can induce cell cycle arrest and apoptosis in cancer cells. Specifically, in nasopharyngeal carcinoma (NPC) cells, jervine has been shown to cause cell cycle arrest at the G2/M phase.[1] This disruption of the cell cycle is a critical mechanism for halting the uncontrolled proliferation of cancer cells.
While direct comparative studies on the cytotoxicity of jervine between a wide range of cancer and normal cell lines are limited, its targeted mechanism of action suggests a potential for selectivity. The Hedgehog pathway is often dormant in adult tissues, so its inhibition would theoretically have a more pronounced effect on cancer cells that are dependent on this pathway for their growth and survival.[2]
Comparative Analysis with Other Hedgehog Pathway Inhibitors
To provide a broader context for jervine's potential selectivity, it is useful to compare it with other well-characterized Hedgehog pathway inhibitors, such as cyclopamine and vismodegib. These compounds also target the SMO protein and have been more extensively studied for their differential effects on cancerous and non-cancerous cells.
Cyclopamine , another naturally occurring steroidal alkaloid, has been shown to selectively inhibit the proliferation of various cancer cell types. For instance, studies have reported its efficacy against breast cancer cells.[8]
Vismodegib (GDC-0449) is a synthetic small molecule inhibitor of the Hedgehog pathway that has received FDA approval for the treatment of basal cell carcinoma.[9] Its development and clinical use provide a benchmark for the therapeutic potential and selectivity of SMO inhibitors.
Quantitative Data on Cytotoxicity
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of jervine and its comparators, cyclopamine and vismodegib, in various cancer and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is a key indicator of a compound's cancer-specific cytotoxicity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.[10][11]
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Jervine | C3H/10T1/2 CL8 | Mouse Embryo Fibroblast | 11.6 - 58.1 (5-25 µg/ml) | - | [5] |
| Human Erythroleukemia (HEL) | Human Leukemia | No significant inhibition | - | [6] | |
| Cyclopamine | Thyroid Cancer Cell Lines | Human Thyroid Cancer | 4.64 - 11.77 | >1.7 - >4.3 | [12] |
| NTHY (Normal Thyroid) | Human Normal Thyroid | >20 | - | [12] | |
| MCF-7 | Human Breast Cancer | ~10 | - | [13] | |
| MDA-MB-231 | Human Breast Cancer | ~10 | - | [13] | |
| MCF10A (Normal Breast) | Human Normal Breast | No significant effect | - | [13] | |
| Vismodegib | Medulloblastoma Cell Lines | Human Brain Cancer | ~0.165 - 0.267 | - | [14] |
| Neuroblastoma Cell Lines | Human Neuroblastoma | >50 | - | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21][22][23][24]
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[2][25][26][27]
-
Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA histogram.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway with and without ligand binding, and the inhibitory action of Jervine on SMO.
Caption: A generalized workflow for assessing the selectivity of an anticancer compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Jervine | CAS:469-59-0 | Hedgehog signaling Inhibitor | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. kumc.edu [kumc.edu]
- 25. vet.cornell.edu [vet.cornell.edu]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Jervinone: Unraveling its Off-Target Profile in Comparison to Other Smoothened Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug candidate is paramount to predicting its safety and potential side effects. Jervinone, a metabolite of the Veratrum alkaloid Jervine, has emerged as a potential modulator of the Hedgehog (Hh) signaling pathway through its interaction with the Smoothened (Smo) receptor. However, a comprehensive analysis of its off-target profile compared with established Smoothened inhibitors like vismodegib and sonidegib has been lacking. This guide provides a comparative overview based on available data, highlighting the need for further targeted studies to fully characterize this compound's selectivity.
The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers, making Smoothened a key therapeutic target. While inhibitors of this pathway have shown clinical efficacy, they are often associated with a range of adverse effects, stemming from both on-target inhibition in normal tissues and off-target interactions with other cellular components.
The Veratrum Alkaloid Context: A Precursor to Off-Target Effects
This compound belongs to the Veratrum class of alkaloids, which are known to exhibit a range of biological activities, including toxic effects. Notably, Veratrum alkaloids have been reported to cause cardiovascular (hypotension, bradycardia) and neurological symptoms through their interaction with voltage-gated sodium channels. This inherent bioactivity of the parent compound class suggests that this compound may possess a predisposition for off-target interactions beyond the Hedgehog pathway.
Comparative Landscape of Smoothened Inhibitors
While direct comparative studies detailing the off-target profile of this compound against a broad panel of receptors and kinases are not publicly available, we can infer potential areas of concern and draw comparisons based on the known profiles of other Smoothened inhibitors.
| Inhibitor | On-Target (Smoothened) Effects | Known or Potential Off-Target Effects/Pathways |
| This compound | Putative Smoothened inhibitor (based on Jervine activity) | Potential for interaction with voltage-gated sodium channels and other neurological and cardiovascular targets characteristic of Veratrum alkaloids.[1] Further comprehensive screening is required. |
| Jervine | Smoothened inhibitor (IC50 = 500-700 nM).[2][3][4] | Neurotoxin.[2] May interact with other cellular pathways, as suggested by its anti-inflammatory and antioxidant properties.[5] |
| Vismodegib | Potent and selective Smoothened inhibitor (IC50 = 3 nM).[4][6] | Generally considered selective for Smo.[7] Adverse effects are primarily attributed to on-target inhibition of the Hh pathway in tissues like hair follicles and taste buds.[8][9] |
| Sonidegib | Potent Smoothened inhibitor (IC50 = 1.3 nM [mouse], 2.5 nM [human]).[4][6] | Similar to vismodegib, adverse effects are largely considered to be on-target.[5][10][11][12][13] |
| Cyclopamine | Smoothened antagonist (IC50 = 46 nM).[6] | Induces apoptosis through a Smoothened-independent mechanism involving nitric oxide-dependent neutral sphingomyelinase 2/ceramide induction.[14][15] |
Experimental Protocols for Assessing Off-Target Effects
To rigorously evaluate the off-target profile of this compound and enable a direct comparison with other Smoothened inhibitors, a series of well-defined experimental protocols should be employed.
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Assay Principle: In vitro kinase activity assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The effect of the test compound on this activity is quantified.
-
Procedure:
-
A panel of recombinant human kinases is utilized.
-
Each kinase reaction is performed in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM) or a vehicle control (DMSO).
-
The kinase, substrate, and ATP are incubated together.
-
The amount of phosphorylated substrate is measured using a detection method such as radiometric assay (e.g., ³³P-ATP) or fluorescence-based assays.
-
The percentage of inhibition for each kinase is calculated relative to the vehicle control.
-
For kinases showing significant inhibition, IC50 values are determined by testing a range of this compound concentrations.
-
Receptor Binding Assays (Safety Pharmacology)
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Assay Principle: Radioligand binding assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor.
-
Procedure:
-
Cell membranes expressing the target receptor are prepared.
-
A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The IC50 value for this compound is determined, from which the binding affinity (Ki) can be calculated.
-
This is performed across a panel of common off-target receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors), ion channels (e.g., hERG, sodium, calcium channels), and transporters.
-
Hedgehog Pathway Activity Assay
Objective: To confirm and quantify the on-target activity of this compound on the Hedgehog signaling pathway.
Methodology:
-
Assay Principle: A Gli-responsive luciferase reporter assay is used to measure the transcriptional activity of the Hedgehog pathway.
-
Procedure:
-
NIH/3T3 cells, which are responsive to Hedgehog signaling, are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).
-
Cells are treated with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence of varying concentrations of this compound or other Smoothened inhibitors.
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
The IC50 value for the inhibition of Hedgehog pathway activity is determined.
-
Visualizing Signaling and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for assessing off-target effects.
Caption: Canonical Hedgehog Signaling Pathway and the Point of Intervention for Smoothened Inhibitors.
Caption: A Generalized Workflow for In Vitro Off-Target Screening of a Small Molecule Inhibitor.
Conclusion and Future Directions
The current body of evidence suggests that this compound, as a member of the Veratrum alkaloid family, has the potential for off-target activities, particularly on neurological and cardiovascular targets. However, without direct, quantitative experimental data from comprehensive selectivity profiling, a definitive comparison to the more selective, synthetic Smoothened inhibitors like vismodegib and sonidegib is premature.
To fully assess the therapeutic potential of this compound, it is imperative that future research focuses on generating a robust off-target profile using the standardized experimental protocols outlined above. This will not only clarify its selectivity for Smoothened but also help in anticipating and mitigating potential adverse effects, a critical step in the journey from a promising compound to a safe and effective therapeutic agent.
References
- 1. ajosr.org [ajosr.org]
- 2. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The use of hedgehog antagonists in cancer therapy: a comparison of clinical outcomes and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Systematic Review of Vismodegib Toxicity Profile in the Treatment of Advanced Basal Cell Carcinomas Compared to Other Systemic Therapies in Dermatology - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nextstepsinderm.com [nextstepsinderm.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Off-Target Function of the Sonic-Hedgehog Inhibitor Cyclopamine in Mediating Apoptosis via Nitric Oxide-Dependent Neutral Sphingomyelinase 2/Ceramide Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target function of the Sonic hedgehog inhibitor cyclopamine in mediating apoptosis via nitric oxide-dependent neutral sphingomyelinase 2/ceramide induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Jervinone's Inhibition of GLI1 Through Downstream Target Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jervinone and other GLI1 inhibitors, focusing on the validation of GLI1 inhibition through the expression of its downstream target genes. The data presented here is intended to assist researchers in designing and interpreting experiments aimed at characterizing novel Hedgehog (Hh) pathway inhibitors.
Introduction to GLI1 Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway, often culminating in the overactivity of the transcription factor GLI1, is implicated in the development and progression of various cancers. GLI1 drives the expression of a suite of target genes that promote cell proliferation, survival, and angiogenesis. Consequently, inhibiting GLI1 has emerged as a promising therapeutic strategy in oncology.
This compound, a natural steroidal alkaloid, has been identified as an inhibitor of the Hh pathway. It acts on the upstream protein Smoothened (SMO), thereby indirectly inhibiting GLI1 activity. In contrast, compounds like GANT61 directly bind to and inhibit GLI1, offering a different modality for pathway suppression. This guide will compare this compound with the well-characterized direct GLI1/2 inhibitor, GANT61, to provide a framework for validating GLI1 inhibition.
Comparative Analysis of GLI1 Inhibitors
Validating the efficacy of a GLI1 inhibitor requires demonstrating a downstream effect on the expression of its target genes. Key downstream targets include PTCH1 (a component of the Hh pathway in a negative feedback loop) and BCL2 (an anti-apoptotic protein).
Table 1: Comparative Efficacy of GLI1 Inhibitors on Downstream Target Gene Expression
| Inhibitor | Mechanism of Action | Target Gene | Cell Line | Method | Result (IC50 or Fold Change) |
| This compound | Indirect GLI1 inhibitor (acts on SMO) | PTCH1, BCL2 | Various Cancer Cell Lines | qPCR, Western Blot | Data not readily available in published literature |
| GANT61 | Direct GLI1/2 inhibitor | GLI1 | C3H10T1/2 | qPCR | Significant reduction at 10 µM |
| PTCH1 | PANC1, 22Rv1 | qPCR | Reduction at 5 µM | ||
| BCL2 | Medulloblastoma cells | qPCR | Reduction at 10, 20, and 40 µM[1] |
Note: The table highlights a gap in the publicly available quantitative data for this compound's direct impact on GLI1 downstream target gene expression. The data for GANT61 is provided as a reference for the types of quantitative validation that are crucial for characterizing a GLI1 inhibitor.
Experimental Protocols
To aid researchers in generating data for novel inhibitors like this compound, we provide detailed protocols for key validation experiments.
Quantitative Real-Time PCR (qPCR) for Downstream Target Gene Expression
This protocol is for quantifying the mRNA levels of GLI1 target genes (PTCH1, BCL2, etc.) following treatment with a GLI1 inhibitor.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., PANC-1, Daoy) at a suitable density in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (or other inhibitors) for 24-48 hours. Include a vehicle-only control (e.g., DMSO).
2. RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green master mix, forward and reverse primers for the target genes (PTCH1, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
5. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot for Downstream Target Protein Expression
This protocol is for detecting changes in the protein levels of GLI1 and its downstream targets.
1. Cell Lysis and Protein Quantification:
-
Following treatment as described above, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GLI1, PTCH1, BCL2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Visualizing the Hedgehog Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
References
Comparative Bioavailability of Jervinone: A Baseline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a baseline understanding of the bioavailability of Jervinone, a naturally occurring steroidal alkaloid from the Veratrum genus. While direct comparative experimental data for this compound and its derivatives are currently limited in publicly available literature, this document summarizes the existing pharmacokinetic data for this compound and outlines the methodologies pertinent to its study. This information can serve as a crucial starting point for research aimed at developing this compound derivatives with enhanced therapeutic potential.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in rats following oral administration of a Radix Veratri alcohol extract. This data is derived from a study that investigated the in vivo properties of this compound and its co-occurring alkaloid, Veratramine.[1][2][3] It is important to note that significant gender differences in the pharmacokinetics of these compounds were observed.[1]
| Pharmacokinetic Parameter | This compound (Male Rats) | This compound (Female Rats) | Unit |
| Cmax (Maximum Concentration) | Data not specified in abstract | Data not specified in abstract | ng/mL |
| Linear Range of Quantification | 1.11 - 108 | 1.11 - 108 | ng/mL |
| Lower Limit of Quantification | 1.11 | 1.11 | ng/mL |
Note: The available literature provides the linear range and lower limit of quantification for this compound in rat plasma but does not specify the Cmax and Tmax values in the abstract. The study highlights significant differences in pharmacokinetic characteristics between male and female rats.[1][2][3]
Experimental Protocols
The methodologies employed in the pharmacokinetic analysis of this compound are crucial for the reproducibility and comparison of future studies on its derivatives. The following protocol is based on the methods described for the analysis of this compound in rat plasma.[1][2][3]
1. Animal Studies:
-
Administration: Oral gavage of a Radix Veratri alcohol extract containing this compound.[1][2]
-
Dosing: Various doses can be administered to assess dose-linearity.[1][2]
-
Sample Collection: Blood samples are collected at predetermined time points post-administration.[1][2]
2. Sample Preparation:
-
Plasma Separation: Whole blood is centrifuged to separate the plasma.
-
Protein Precipitation: A protein precipitation step is performed on the plasma samples.[1][2]
-
Extraction: The sample is then extracted with an organic solvent such as ethyl acetate.[1][2]
3. Analytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Internal Standard: An appropriate internal standard, such as Bullatine, is added to the samples for accurate quantification.[1][2]
-
Chromatographic Separation: Separation is achieved using a suitable column (e.g., C18) with a mobile phase gradient. A typical mobile phase could be a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[1][2]
-
Mass Spectrometry Detection: Detection is performed in the positive ion mode using multireaction monitoring (MRM).[1][2]
-
Data Analysis: Pharmacokinetic parameters are calculated using appropriate software (e.g., DAS 3.3.0).[1][2]
Signaling Pathway and Experimental Workflow
Signaling Pathway
This compound is a known inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and has been implicated in the progression of certain cancers. This compound exerts its effect by binding to the Smoothened (Smo) receptor, a key component of the Hh pathway.
Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened (SMO) receptor.
Experimental Workflow
The following diagram illustrates a general workflow for a comparative bioavailability study of this compound and its derivatives.
Caption: A generalized workflow for conducting a comparative bioavailability study of this compound and its derivatives.
Future Directions and Considerations
The limited availability of public data on the bioavailability of this compound derivatives underscores a significant area for future research. The development of novel derivatives often aims to improve pharmacokinetic properties, including oral bioavailability. Strategies such as the synthesis of analogues with modified functional groups could lead to compounds with enhanced absorption and metabolic stability, as has been demonstrated with related alkaloids like cyclopamine. Future studies should focus on conducting comprehensive pharmacokinetic profiling of newly synthesized this compound derivatives to enable a direct and meaningful comparison with the parent compound. Such data is essential for the rational design and development of this compound-based therapeutics.
References
Jervinone's Resistance Profile: A Comparative Analysis with Other Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a key driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma. Small molecule inhibitors targeting the G-protein coupled receptor Smoothened (SMO), a central component of the Hh pathway, have emerged as a promising therapeutic strategy. Jervinone, a naturally occurring steroidal alkaloid, is known to inhibit Hh signaling. This guide provides a comparative analysis of this compound's resistance profile with that of other well-established SMO inhibitors: Vismodegib, Sonidegib, and Glasdegib.
While direct comparative studies detailing this compound's resistance profile are limited, this guide synthesizes the known mechanisms of resistance to SMO inhibitors and provides a framework for evaluating this compound within this context. The information presented is based on existing experimental data for other inhibitors and outlines the methodologies required to generate a comprehensive resistance profile for this compound.
Mechanisms of Resistance to Hedgehog Inhibitors
Resistance to Hh pathway inhibitors can be broadly categorized into two types: primary (intrinsic) resistance, where tumors do not respond to the treatment from the outset, and secondary (acquired) resistance, where tumors initially respond but subsequently develop mechanisms to evade the inhibitor's effects.[1][2]
The primary mechanisms of resistance to SMO inhibitors include:
-
Mutations in the SMO Receptor: This is the most common mechanism of acquired resistance. Mutations within the drug-binding pocket of SMO can reduce the inhibitor's affinity, rendering it less effective. A well-documented example is the D473H mutation, which confers resistance to both Vismodegib and Sonidegib.[3][4] Other mutations, such as those at the G497W and E518A sites, have also been implicated in resistance to Vismodegib.[5][6]
-
Amplification of Downstream Pathway Components: Increased expression of genes downstream of SMO, such as the GLI family of transcription factors (GLI1 and GLI2), can drive Hh pathway activation even in the presence of an effective SMO inhibitor.[1]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating other signaling pathways that bypass the need for Hh signaling for their growth and survival. These can include the PI3K/AKT/mTOR and WNT signaling pathways.[1]
-
Non-canonical Hedgehog Pathway Activation: Some resistance mechanisms involve the activation of GLI transcription factors through SMO-independent pathways.[1]
Comparative Resistance Profile of Hedgehog Inhibitors
The following table summarizes the known resistance profiles of Vismodegib, Sonidegib, and Glasdegib. Due to the lack of specific data for this compound, its profile is presented as "To Be Determined" (TBD), highlighting the need for further experimental investigation.
| Feature | Vismodegib | Sonidegib | Glasdegib | This compound |
| Primary Resistance Mechanisms | Mutations in downstream components (e.g., SUFU), non-canonical pathway activation.[1] | Mutations in downstream components (e.g., SUFU), non-canonical pathway activation.[1] | Mechanistically not well understood, but DNMT3A mutations have been associated with poorer outcomes. | TBD |
| Acquired Resistance Mechanisms | SMO mutations (e.g., D473H, G497W, E518A), GLI2 amplification, activation of PI3K pathway.[5][6][7] | SMO mutations (e.g., D473H), loss of primary cilia.[1][3] | Limited data available on specific acquired resistance mutations. | TBD |
| Cross-Resistance | Cross-resistance observed with Sonidegib in the presence of SMO mutations like D473H.[3] | Cross-resistance observed with Vismodegib in the presence of SMO mutations like D473H.[3] | TBD | TBD |
Visualizing the Hedgehog Signaling Pathway and Inhibition
The following diagrams illustrate the canonical Hedgehog signaling pathway and the points of intervention for SMO inhibitors, as well as a general workflow for assessing drug resistance.
Hedgehog pathway and points of SMO inhibitor action.
Experimental workflow for resistance assessment.
Experimental Protocols
To facilitate the investigation of this compound's resistance profile and its comparison with other Hedgehog inhibitors, detailed protocols for key experiments are provided below.
Generation of Resistant Cell Lines
-
Cell Culture: Culture a Hedgehog-dependent cancer cell line (e.g., medulloblastoma cell line DAOY, or a basal cell carcinoma cell line) in appropriate growth medium.
-
Initial Treatment: Treat the cells with the Hedgehog inhibitor of interest (this compound, Vismodegib, etc.) at a concentration close to the IC50 value.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium over several weeks to months. This process selects for cells that can survive and proliferate in the presence of the drug.
-
Clonal Selection: Isolate and expand single-cell clones from the resistant population to establish stable resistant cell lines.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Hedgehog inhibitors (this compound, Vismodegib, etc.) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of the GLI proteins, which is the final step in the canonical Hedgehog signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., NIH/3T3 or HEK293T) with a GLI-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). For studying specific SMO mutants, co-transfect with a plasmid expressing the mutant SMO protein.
-
Compound Treatment: After 24 hours, treat the cells with the Hedgehog inhibitors at various concentrations.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG) or conditioned media from cells expressing a Hedgehog ligand.
-
Luciferase Activity Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the inhibition of GLI-mediated transcription relative to the stimulated control.
Conclusion
The emergence of resistance is a significant challenge in the clinical use of Hedgehog pathway inhibitors. While Vismodegib, Sonidegib, and Glasdegib have well-documented resistance mechanisms, the profile of this compound remains to be fully elucidated. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate this compound's efficacy against known resistance-conferring mutations and to identify its unique resistance profile. Such studies are crucial for understanding the potential clinical utility of this compound and for the development of next-generation Hedgehog pathway inhibitors that can overcome therapeutic resistance.
References
- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. mdpi.com [mdpi.com]
- 4. Smoothened (SMO) receptor mutations dictate resistance to vismodegib in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Medulloblastoma - IPI 926 oral - SMO D473H - LARVOL VERI [veri.larvol.com]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Jervinone's Impact on the Tumor Microenvironment: A Comparative Analysis with Other Smoothened Inhibitors
In the intricate landscape of cancer therapy, targeting the tumor microenvironment (TME) has emerged as a pivotal strategy to counteract tumor progression and therapeutic resistance. The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, is frequently hijacked by cancer cells to manipulate their microenvironment, promoting cell growth, survival, and angiogenesis. Jervinone, a naturally occurring steroidal alkaloid, has been identified as an inhibitor of the Hh pathway by targeting the Smoothened (SMO) receptor. This guide provides a comparative analysis of this compound's potential impact on the TME against other well-established SMO inhibitors, namely Vismodegib and Sonidegib, which are FDA-approved for the treatment of certain cancers. This objective comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO).[1] The activation of SMO leads to a downstream signaling cascade culminating in the activation and nuclear translocation of Glioma-associated oncogene (GLI) transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation.[2][3] In many cancers, aberrant activation of this pathway, often due to mutations in PTCH1 or SMO, drives tumorigenesis.[1]
This compound, along with Vismodegib and Sonidegib, functions as an antagonist of the SMO receptor.[4][5] By binding to SMO, these agents prevent the downstream activation of GLI transcription factors, thereby inhibiting the pro-tumorigenic effects of the Hh pathway.[4][5] While all three agents share this primary mechanism, subtle differences in their binding affinities and off-target effects could potentially lead to variations in their overall impact on the complex cellular and molecular milieu of the tumor microenvironment.
Comparative Impact on the Tumor Microenvironment
The TME is a complex ecosystem composed of cancer cells, stromal cells (such as cancer-associated fibroblasts), immune cells, and the extracellular matrix. The Hh pathway is known to play a significant role in the communication between cancer cells and the surrounding stroma.
Modulation of Cancer-Associated Fibroblasts (CAFs)
Cancer-associated fibroblasts are a heterogeneous population of stromal cells that can either restrain or promote tumor growth. Myofibroblastic CAFs (myCAFs) are generally considered tumor-promoting, while inflammatory CAFs (iCAFs) can have dual roles. Studies on the SMO inhibitor Sonidegib (LDE225) in pancreatic ductal adenocarcinoma have shown that Hh pathway inhibition leads to a shift in the CAF population.
| Agent | Effect on CAF Population | Experimental Model | Reference |
| Sonidegib (LDE225) | Reduces myofibroblastic CAFs (myCAFs) | Pancreatic Ductal Adenocarcinoma (mouse model) | [6][7][8][9] |
| Increases inflammatory CAFs (iCAFs) | Pancreatic Ductal Adenocarcinoma (mouse model) | [6][7][8][9] | |
| This compound | Data not available. Expected to have a similar effect due to the shared mechanism of action. | ||
| Vismodegib | Data not available in direct comparison. |
Influence on Immune Cell Infiltration
The immune landscape within the TME is a critical determinant of tumor progression and response to immunotherapy. The Hh pathway has been implicated in creating an immunosuppressive microenvironment. Inhibition of this pathway may therefore enhance anti-tumor immunity.
Studies have shown that both Vismodegib and Sonidegib can promote an adaptive immune response in basal cell carcinoma by increasing the expression of Major Histocompatibility Complex (MHC) class I on tumor cells, which is essential for recognition by cytotoxic CD8+ T cells.[10][11]
| Agent | Effect on Immune Cells | Experimental Model | Reference |
| Vismodegib | Upregulates MHC class I expression on tumor cells | Basal Cell Carcinoma (human biopsies) | [10] |
| Increases infiltration of CD8+ T cells | Basal Cell Carcinoma (human biopsies) | [10] | |
| Sonidegib | Upregulates MHC class I expression on tumor cells | Basal Cell Carcinoma (human biopsies) | [11] |
| Increases infiltration of CD8+ T cells | Basal Cell Carcinoma (human biopsies) | [11] | |
| Decreases cytotoxic T cells and increases regulatory T cells (in a different cancer model) | Pancreatic Ductal Adenocarcinoma (mouse model) | [6][7][8][9] | |
| This compound | Data not available. Expected to have a similar effect on immune cell infiltration due to the shared mechanism of action. |
It is important to note the conflicting observation with Sonidegib in pancreatic cancer, where it was associated with a decrease in cytotoxic T cells. This highlights that the impact of SMO inhibitors on the immune microenvironment may be context-dependent, varying with the tumor type and the specific characteristics of the TME.
Effects on Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Hh pathway can indirectly promote angiogenesis.[4] While direct comparative data on the anti-angiogenic effects of this compound, Vismodegib, and Sonidegib are limited, their ability to inhibit a key pro-tumorigenic pathway suggests a potential to modulate the tumor vasculature.
| Agent | Effect on Angiogenesis | Experimental Model | Reference |
| This compound | Data not available. | ||
| Vismodegib | Indirectly inhibits pathways that can promote angiogenesis. | [4] | |
| Sonidegib | Indirectly inhibits pathways that can promote angiogenesis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of agents on the tumor microenvironment.
Immunohistochemistry (IHC) for Immune Cell Infiltration
This protocol outlines the general steps for detecting CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 90%, 70%; 5 minutes each).
-
Rinse in distilled water (5 minutes).[12]
-
-
Antigen Retrieval:
-
Incubate slides in a pre-heated antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.[12]
-
-
Blocking:
-
Wash slides in phosphate-buffered saline (PBS).
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CD8 (e.g., rabbit anti-human CD8) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash slides in PBS.
-
Apply a chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Quantify the number of CD8+ cells per unit area using image analysis software.
-
Endothelial Cell Tube Formation Assay for Angiogenesis
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
-
Preparation of Matrix Gel:
-
Thaw a basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with the matrix gel and allow it to solidify at 37°C for 30-60 minutes.[13]
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium containing the test agent (this compound, Vismodegib, or Sonidegib) at various concentrations.
-
Seed the cells onto the solidified matrix gel.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[14]
-
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for evaluating the impact of SMO inhibitors on the tumor microenvironment.
Caption: Hedgehog signaling pathway and points of intervention by SMO inhibitors.
Caption: A typical experimental workflow for evaluating the impact of SMO inhibitors on the TME.
Conclusion and Future Directions
This compound, as a Smoothened inhibitor, holds promise for impacting the tumor microenvironment in a manner similar to the FDA-approved agents Vismodegib and Sonidegib. Based on the available evidence for these latter drugs, it is plausible that this compound could modulate the composition of cancer-associated fibroblasts and enhance anti-tumor immunity by promoting the infiltration of cytotoxic T cells. However, it is crucial to underscore that direct experimental evidence for this compound's effects on the TME is currently lacking.
Future research should focus on head-to-head preclinical studies comparing this compound with Vismodegib and Sonidegib. Such studies should employ a comprehensive panel of assays to quantify their respective impacts on stromal cell populations, immune cell infiltration and activation, and angiogenesis across a variety of cancer models. This will be essential to delineate the unique therapeutic potential of this compound and to guide its potential clinical development as a modulator of the tumor microenvironment. The context-dependent effects of SMO inhibitors observed in different tumor types also highlight the need for careful patient selection and biomarker development to identify those most likely to benefit from this therapeutic approach.
References
- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Profile of vismodegib and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Inhibition of Hedgehog signaling alters fibroblast composition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Hedgehog Signaling Alters Fibroblast Composition in Pancreatic Cancer. - Cancer Research UK Cambridge Institute [cruk.cam.ac.uk]
- 8. cris.huji.ac.il [cris.huji.ac.il]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. bioscience.co.uk [bioscience.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of Jervinone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Jervinone, a C-nor-D-homosteroidal jerveratrum alkaloid, requires careful consideration for its end-of-life management. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing safety and compliance.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of this compound's key chemical and physical characteristics.
| Property | Value |
| CAS Number | 469-60-3 |
| Molecular Formula | C₂₇H₃₇NO₃ |
| Molecular Weight | 423.59 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Storage | Desiccate at -20°C[1] |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste, from initial handling to final disposition.
Figure 1. A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Detailed Experimental Protocol for this compound Disposal
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect all this compound-contaminated solid materials, such as unused this compound powder, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing boats), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
3. Container Management:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s).
-
Keep waste containers securely sealed at all times, except when adding waste.
-
Do not overfill containers. Leave adequate headspace to allow for expansion.
4. Decontamination of Reusable Items:
-
Decontaminate any reusable glassware or equipment that has come into contact with this compound.
-
A thorough wash with an appropriate solvent in which this compound is soluble (e.g., acetone, ethanol), followed by a standard laboratory cleaning procedure, is recommended.
-
Collect the initial solvent rinse as hazardous liquid waste.
5. Temporary Storage:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
6. Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]
-
Provide the waste manifest with accurate information about the contents of the waste containers.
-
Never dispose of this compound down the drain or in the regular trash.[3]
Important Considerations:
-
Consult Safety Data Sheets (SDS): Although a specific SDS for this compound disposal was not found in the search results, it is crucial to consult the SDS for any chemical. If a specific SDS for this compound is available from the manufacturer, it will contain detailed safety and disposal information. In its absence, consult the SDS for similar alkaloids or compounds with a similar structure.
-
Institutional and Local Regulations: All waste disposal procedures must comply with your institution's specific guidelines and local, state, and federal regulations.[4][5] Always consult with your institution's EHS department for guidance.
-
Environmental Protection: Avoid release to the environment. Improper disposal can have long-lasting negative effects on aquatic life and the ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
